molecular formula C15H19ClN2O2 B15084714 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

Katalognummer: B15084714
Molekulargewicht: 294.77 g/mol
InChI-Schlüssel: IEUAQAHCWVVJMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-[(chloroacetyl)amino]-N-cyclohexylbenzamide is a useful research compound. Its molecular formula is C15H19ClN2O2 and its molecular weight is 294.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C15H19ClN2O2

Molekulargewicht

294.77 g/mol

IUPAC-Name

2-[(2-chloroacetyl)amino]-N-cyclohexylbenzamide

InChI

InChI=1S/C15H19ClN2O2/c16-10-14(19)18-13-9-5-4-8-12(13)15(20)17-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,20)(H,18,19)

InChI-Schlüssel

IEUAQAHCWVVJMX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CCl

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: Chemical Profiling and Application of 2-[(Chloroacetyl)amino]-N-cyclohexylbenzamide in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The renaissance of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted modern drug discovery, enabling the targeting of previously "undruggable" proteins. At the core of this paradigm are electrophilic building blocks and fragments that balance intrinsic chemical reactivity with structural recognition. This whitepaper provides an in-depth technical analysis of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (CAS 531540-45-1) , a bifunctional covalent fragment. By dissecting its physicochemical properties, reaction mechanisms, and validation workflows, this guide serves as a definitive resource for application scientists and medicinal chemists utilizing chloroacetamide scaffolds in Fragment-Based Covalent Drug Discovery (FBCDD).

Structural and Physicochemical Properties

2-[(chloroacetyl)amino]-N-cyclohexylbenzamide is defined by two synergistic moieties:

  • The

    
    -Chloroacetamide Warhead:  A mild electrophile that undergoes 
    
    
    
    nucleophilic substitution exclusively with deprotonated thiols (thiolates), making it highly selective for cysteine residues in physiological environments[1].
  • The N-Cyclohexylbenzamide Core: A hydrophobic recognition element that drives non-covalent affinity (

    
    ) toward lipophilic subpockets, positioning the warhead for the subsequent covalent inactivation step (
    
    
    
    ).

The proximity of the ortho-substituted chloroacetamide to the bulky benzamide group can induce favorable pre-organization via intramolecular hydrogen bonding, reducing the entropic penalty upon target binding.

Table 1: Quantitative Chemical Profiling
PropertyValueCausality / Implication for Drug Design
Chemical Name 2-[(chloroacetyl)amino]-N-cyclohexylbenzamideStandard IUPAC nomenclature.
CAS Number 531540-45-1Unique identifier for commercial library sourcing.
Molecular Formula Cngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

H

ClN

O

Indicates a highly lipophilic, low-molecular-weight fragment.
Molecular Weight 294.78 g/mol Ideal for FBCDD (Rule of 3 compliant).
Electrophilic Warhead

-chloroacetamide
Provides "Goldilocks" reactivity (slower than maleimides, faster than isolated acrylamides).
Target Residue Cysteine (Thiolate, -S

)
Exploits the low pKa of hyper-reactive cysteines in enzyme active sites or allosteric pockets[2].
Expected Mass Shift +258.32 DaCalculated via loss of HCl during the

reaction (294.78 - 36.46 Da). Critical for intact MS validation.

Mechanistic Causality: The S_N2 Thiolate Displacement

The efficacy of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide relies on a two-step binding kinetic model:



First, the N-cyclohexylbenzamide motif guides the molecule into the target pocket (

). Second, the

-carbon of the chloroacetamide undergoes an irreversible

nucleophilic attack by a proximal cysteine thiolate.

Unlike Michael acceptors (e.g., acrylamides) which require specific orbital alignment and often rely on reversible intermediate states, chloroacetamides are direct alkylating agents. However, their reactivity is heavily modulated by the adjacent amide nitrogen, which reduces the electrophilicity of the


-carbon compared to highly toxic 

-halo ketones. This prevents indiscriminate pan-proteomic labeling and restricts reactivity to cysteines with a microenvironment-depressed pKa[1].

SN2_Mechanism A 2-[(Chloroacetyl)amino]- N-cyclohexylbenzamide (Electrophile) D S_N2 Transition State (C-Cl bond breaking) A->D B Target Protein Cys-SH (Nucleophile) C Deprotonation (Thiolate Formation) B->C C->D Nucleophilic Attack E Stable Covalent Adduct (Thioether Bond) D->E Chloride Leaving (-HCl)

Caption: SN2 nucleophilic substitution mechanism of chloroacetamide with target cysteine.

Self-Validating Experimental Protocols

To prevent the advancement of promiscuous binders, any covalent fragment must be subjected to a rigorous, self-validating screening cascade. As an application scientist, I mandate the following two protocols to establish both intrinsic reactivity and target-specific engagement.

Protocol A: Intrinsic Reactivity Profiling (GSH-LC-MS Assay)

Purpose: To determine the intrinsic chemical half-life (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) of the compound in the presence of Glutathione (GSH).
Causality:  A compound that reacts too quickly (

min) will likely cause off-target toxicity in vivo. A compound that reacts too slowly (

h) will fail to achieve covalent target engagement. The ideal fragment exhibits a

between 1 and 10 hours. Self-Validation: The inclusion of Labetalol as a non-reactive Internal Standard (IS) normalizes LC-MS injection volumes, while Ibrutinib serves as a benchmark control for physiological reactivity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer at exactly pH 7.4. Logic: pH 7.4 ensures only a physiological fraction of GSH is in the reactive thiolate state (pKa ~8.8).

  • Stock Solutions: Prepare 10 mM stock of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide in LC-MS grade DMSO. Prepare 50 mM GSH stock in aqueous buffer.

  • Reaction Initiation: In a 96-well plate, mix the compound (final concentration 10 µM) with GSH (final concentration 5 mM) and Labetalol IS (1 µM).

  • Incubation & Sampling: Incubate at 37°C. At time points

    
     minutes, extract 10 µL aliquots.
    
  • Quenching: Immediately quench the extracted aliquot into 90 µL of cold Acetonitrile containing 0.1% Formic Acid. Logic: Formic acid drops the pH to ~3, instantly protonating the GSH thiolate and halting the

    
     reaction.
    
  • LC-MS Analysis: Analyze via UPLC-MS/MS (MRM mode) tracking the disappearance of the parent mass (

    
     295.1[M+H]
    
    
    
    ).
  • Data Processing: Plot the natural log of the remaining compound ratio (Compound/IS) versus time to calculate the pseudo-first-order rate constant (

    
    ) and 
    
    
    
    .
Protocol B: Intact Protein Mass Spectrometry for Target Engagement

Purpose: To confirm 1:1 stoichiometric covalent labeling of the target protein. Causality: Identifying a mass shift of exactly +258.32 Da confirms that the chloroacetamide has successfully displaced its chloride leaving group and formed a stable thioether bond with the protein. Self-Validation: A parallel reaction must be run using a site-directed mutant of the target protein (Cys


 Ala). If the mutant also shows a mass shift, the compound is promiscuously labeling other nucleophiles (e.g., Lysines), and must be discarded[3].

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant wild-type target protein and Cys-to-Ala mutant protein to 2 µM in 20 mM HEPES, 150 mM NaCl, pH 7.5.

  • Compound Incubation: Add 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide to a final concentration of 20 µM (10x molar excess). Incubate at Room Temperature for 2 hours.

  • Quenching: Add 1% Formic acid to denature the protein and halt reactivity.

  • Desalting: Pass the samples through a C4 ZipTip or an inline LC desalting column to remove excess unreacted compound and buffer salts.

  • Intact MS Acquisition: Analyze using a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Deconvolution: Use MaxEnt1 or similar deconvolution algorithms to convert the multiply charged envelope to a zero-charge intact mass.

  • Validation Check:

    • Wild-Type Protein: Should exhibit a primary peak at

      
       Da.
      
    • Mutant Protein: Must exhibit a primary peak at

      
       with NO +258.32 Da shift.
      

Workflow Step1 Compound Preparation (10 mM DMSO Stock) Step2 GSH Reactivity Assay (LC-MS Tracking) Step1->Step2 Decision1 Half-life (t_1/2) Check Step2->Decision1 Step3 Intact Protein MS (Target Incubation) Decision1->Step3 1h < t_1/2 < 10h (Optimal) Drop Discard/Deprioritize Decision1->Drop t_1/2 < 1h (Too Reactive) Decision2 Mass Shift Analysis (+258.32 Da Adduct) Step3->Decision2 Step4 Site-Directed Mutagenesis (Cys->Ala Control) Decision2->Step4 Single Adduct Observed Decision2->Drop Multiple/No Adducts Step4->Drop Labeling Persists Success Validated Covalent Hit Step4->Success No Labeling on Mutant

Caption: Self-validating workflow for evaluating covalent fragment reactivity and specificity.

Conclusion

2-[(chloroacetyl)amino]-N-cyclohexylbenzamide represents a structurally highly versatile building block for covalent drug discovery. By combining the predictable, moderate reactivity of the


-chloroacetamide warhead with the steric and hydrophobic directing effects of the N-cyclohexylbenzamide core, this compound is primed for screening against cryptic cysteine pockets. Strict adherence to the self-validating analytical workflows described herein ensures that observed biochemical activity is driven by specific, stoichiometric target engagement rather than assay artifacts or promiscuous reactivity.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules (MDPI), 2022. URL:[Link]

  • Advanced approaches of developing targeted covalent drugs. Acta Pharmaceutica Sinica B (PMC), 2022. URL:[Link]

  • Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. Chemical Reviews (ACS Publications), 2025. URL:[Link]

  • Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. Journal of Chemical Information and Modeling (PMC), 2023. URL:[Link]

Sources

Spectroscopic Analysis of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (CAS Number: 531540-45-1)[1] is a structurally complex bis-amide that serves as a critical intermediate and a potent pharmacophore in targeted covalent drug discovery. Structurally, it comprises an anthranilamide core, a lipophilic cyclohexyl ring, and a highly reactive


-chloroacetamide moiety.

The chloroacetamide group is a privileged electrophilic "warhead" widely utilized to irreversibly bind nucleophilic residues—such as cysteine thiols—in the active sites of target proteins[2]. Because the precise electronic distribution and three-dimensional conformation of this molecule dictate its reactivity and target affinity, rigorous spectroscopic characterization is paramount. This whitepaper provides a comprehensive, causality-driven guide to the orthogonal spectroscopic elucidation of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS).

Structural Deconstruction & Spectroscopic Causality

To interpret the spectroscopic data of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide, one must first deconstruct its structural microenvironments and understand the underlying physical chemistry driving the signals:

  • The Chloroacetamide Warhead (-NH-C(=O)-CH₂-Cl): The

    
    -carbon is flanked by two highly electron-withdrawing groups: the carbonyl oxygen and the highly electronegative chlorine atom. This dual inductive effect severely deshields the methylene protons, shifting them significantly downfield in ¹H NMR[3]. Furthermore, the C-Cl bond introduces a distinct isotopic signature in mass spectrometry due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
    
  • The Anthranilamide Core: The ortho-disubstituted benzene ring restricts bond rotation. This steric hindrance, combined with the proximity of the N-aryl amide proton to the benzamide carbonyl oxygen, strongly favors the formation of an intramolecular hydrogen bond. This interaction withdraws electron density from the N-H bond, resulting in a highly deshielded, downfield NMR signal[4].

  • The Cyclohexyl Moiety: This saturated, non-planar ring provides a dense, overlapping multiplet region in the aliphatic zone of the NMR spectrum. The

    
    -proton (attached to the carbon bonded to the amide nitrogen) is uniquely deshielded relative to the rest of the ring due to the adjacent electronegative nitrogen.
    
Spectroscopic Workflow

Workflow A Sample Preparation (Purity >95%) B 1H & 13C NMR (Structural Connectivity) A->B C ATR-FTIR (Functional Groups) A->C D HRMS (ESI-TOF) (Isotopic Profiling) A->D E Orthogonal Data Integration (Unambiguous Elucidation) B->E C->E D->E

Orthogonal spectroscopic workflow for the structural elucidation of chloroacetamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's atomic connectivity.

Experimental Protocol: Self-Validating NMR Acquisition
  • Solvent Selection (Causality): Dissolve 10–15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ). Why DMSO-
    
    
    
    ? Unlike CDCl₃, which allows rapid exchange of polar N-H protons with trace moisture (broadening or erasing their signals), DMSO strongly hydrogen-bonds with the amide protons, locking them in place and yielding sharp, quantifiable peaks[4].
  • Instrument Setup: Transfer the solution to a 5 mm precision NMR tube. Tune and match the probe to the ¹H and ¹³C frequencies on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition: Acquire using a 30° pulse angle, a relaxation delay (

    
    ) of 2 seconds, and 16–32 scans. The 2-second delay ensures complete relaxation of all protons, making the integration values strictly quantitative.
    
  • ¹³C NMR Acquisition: Utilize proton decoupling (e.g., WALTZ-16). Set the

    
     to 2–3 seconds and acquire 512–1024 scans. Causality: The lower natural abundance of ¹³C (~1.1%) and the slow relaxation times of the quaternary carbons (the two carbonyls and substituted aromatic carbons) necessitate a higher scan count and longer delay to achieve an adequate signal-to-noise ratio[4].
    
  • Processing: Apply a 0.3 Hz line broadening function for ¹H and 1.0 Hz for ¹³C. Calibrate the chemical shift against the residual DMSO solvent peak (2.50 ppm for ¹H, 39.5 ppm for ¹³C).

Quantitative Data Interpretation

Table 1: Predicted ¹H and ¹³C NMR Assignments

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment & Causality
¹H 10.5 – 11.5Singlet (broad)1HN-aryl Amide N-H: Highly deshielded due to conjugation with the aromatic ring and intramolecular H-bonding.
¹H 8.0 – 8.5Doublet (broad)1HN-cyclohexyl Amide N-H: Deshielded by the carbonyl, but lacks aromatic conjugation.
¹H 7.1 – 7.8Multiplets4HAromatic Protons: Ortho-disubstituted pattern exhibiting complex spin-spin coupling.
¹H 4.2 – 4.4Singlet2HChloroacetyl -CH₂-Cl: Strongly deshielded by the combined inductive effects of Cl and C=O[3].
¹H 3.7 – 3.9Multiplet1HCyclohexyl

-C-H:
Deshielded relative to the rest of the ring due to the adjacent amide nitrogen.
¹H 1.1 – 1.9Multiplets10HCyclohexyl Aliphatics: Overlapping signals from the remaining saturated ring protons.
¹³C 168.0 – 170.0Singlet1CBenzamide Carbonyl (C=O): Highly deshielded

carbon.
¹³C 165.0 – 167.0Singlet1CChloroacetamide Carbonyl (C=O): Slightly upfield from the benzamide carbonyl.
¹³C 120.0 – 140.0Multiple6CAromatic Carbons: Includes two quaternary and four tertiary carbons.
¹³C 48.0 – 50.0Singlet1CCyclohexyl

-Carbon:
Deshielded by the adjacent nitrogen.
¹³C 42.0 – 44.0Singlet1CChloroacetyl -CH₂-Cl: Deshielded by the halogen atom.
¹³C 24.0 – 33.0Multiple5CCyclohexyl Aliphatics: Saturated ring carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides an instantaneous snapshot of the functional groups present, specifically validating the integrity of the bis-amide system and the halogenated warhead.

Experimental Protocol: ATR-FTIR Analysis
  • Background Acquisition: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) to account for ambient CO₂ and water vapor[4].

  • Sample Application (Causality): Place ~2–5 mg of the neat, solid compound directly onto the ATR crystal. Why ATR over KBr pellets? ATR is non-destructive and requires no sample preparation. This avoids the moisture absorption common with hygroscopic KBr salts, which would otherwise obscure the critical N-H stretching region (3200–3400 cm⁻¹)[4].

  • Pressure Application: Engage the pressure arm to ensure intimate contact between the solid crystal lattice of the sample and the diamond, maximizing the penetration depth of the infrared evanescent wave.

  • Data Acquisition: Collect the sample spectrum under identical parameters to the background. Perform atmospheric compensation and baseline correction.

Quantitative Data Interpretation

Table 2: Key FTIR Vibrational Modes

Wavenumber (cm⁻¹)Vibrational ModeIntensityStructural Causality
3250 – 3350 N-H StretchMedium, BroadConfirms the presence of hydrogen-bonded secondary amide protons[2].
2850 – 2950 C-H Stretch (

)
Medium, SharpRepresents the aliphatic C-H bonds of the cyclohexyl ring.
1650 – 1680 C=O Stretch (Amide I)Strong, SharpPrimary diagnostic band for both amide carbonyl groups[2].
1530 – 1550 N-H Bend (Amide II)StrongResults from the coupling of the C-N stretch and the in-plane N-H bend.
700 – 750 C-Cl StretchMediumFingerprint region confirmation of the halogenated aliphatic carbon.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry confirms the exact molecular weight and provides a definitive isotopic fingerprint that validates the presence of the chlorine atom.

Experimental Protocol: LC-ESI-MS
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade methanol/water (50:50, v/v) containing 0.1% formic acid.

  • Ionization Strategy (Causality): Operate the Electrospray Ionization (ESI) source in positive ion mode . Why? The amide nitrogens possess lone pairs of electrons that readily act as Lewis bases, accepting a proton (H⁺) from the acidic mobile phase to form a highly stable [M+H]⁺ cation[3].

  • Acquisition Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C. Scan the m/z range of 100–1000 using a Time-of-Flight (TOF) analyzer for high mass accuracy (< 5 ppm error).

Isotopic Profiling and Fragmentation

The theoretical exact mass for C₁₅H₁₉ClN₂O₂ is 294.1135 Da. In positive ESI mode, the protonated molecule [M+H]⁺ will appear as a distinct doublet due to chlorine isotopes:

  • m/z 295.12 (Base peak, corresponding to the ³⁵Cl isotope)

  • m/z 297.12 (M+2 peak, corresponding to the ³⁷Cl isotope)

Causality: Because ³⁵Cl and ³⁷Cl exist in nature at an approximate 3:1 ratio, the mass spectrum will unambiguously display these two peaks with a relative intensity of 100% to ~33%. This 3:1 isotopic cluster is the absolute confirmation that the chloroacetamide warhead is intact[3].

Mechanistic Application: The Covalent Warhead

Understanding the spectroscopic profile of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide is directly tied to its biological application. The highly deshielded nature of the


-carbon (proven by the 4.2 ppm ¹H NMR shift) makes it exceptionally susceptible to nucleophilic attack by target protein residues[2].

Mechanism A Chloroacetamide Warhead (Electrophile) B Target Protein (Cysteine Thiolate) C Nucleophilic Attack (SN2 Mechanism) D Chloride Elimination (Leaving Group) C->D Transition State E Irreversible Covalent Adduct (Target Inactivation) D->E AB AB AB->C

Logical pathway of targeted covalent inhibition via the chloroacetamide electrophilic warhead.

Conclusion

The structural elucidation of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide requires a synergistic approach. The ¹H NMR spectrum provides the connectivity and highlights the profound electronic deshielding of the reactive chloroacetyl methylene group. ATR-FTIR confirms the integrity of the dual-amide system through distinct Amide I and II vibrational modes, while HRMS provides the definitive 3:1 isotopic signature of the chlorine atom. By understanding the causality behind these spectroscopic phenomena, researchers can confidently validate the synthesis and purity of this critical covalent building block.

References

  • Sigma-Aldrich.2-((CHLOROACETYL)AMINO)-N-CYCLOHEXYLBENZAMIDE (CAS 531540-45-1).
  • BenchChem.Spectroscopic Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Technical Guide.
  • BenchChem.An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-N-(pyridin-4-yl)acetamide.
  • Smolecule.Buy N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride | 205501-48-0.

Sources

Synthesis and Mechanistic Evaluation of 2-[(Chloroacetyl)amino]-N-cyclohexylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The benzamide pharmacophore is a privileged structural motif in medicinal chemistry, serving as a critical foundational scaffold for a vast array of biologically active molecules, including anthelmintics, antipsychotics, and kinase inhibitors[1]. Specifically, 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (CAS: 531540-45-1) represents an advanced, highly versatile synthetic intermediate. The presence of the electrophilic chloroacetyl group allows for downstream nucleophilic substitutions, making it a premier precursor for the synthesis of complex fused heterocycles such as quinazolinones[2].

This technical guide outlines a robust, two-stage synthetic methodology for this derivative. By prioritizing thermodynamic driving forces and chemoselectivity, the protocols described herein eliminate the need for expensive coupling reagents and provide a self-validating workflow for bench chemists.

Thermodynamic & Kinetic Rationale

The synthesis of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide relies on a highly efficient amidation and acylation sequence.

Stage 1: Decarboxylative Amidation The first stage bypasses traditional, atom-inefficient peptide coupling reagents (e.g., HATU, EDC) by utilizing isatoic anhydride as a pre-activated electrophile[3]. When cyclohexylamine is introduced, it selectively attacks the highly electrophilic C4 carbonyl of the anhydride. This induces a ring-opening event that is thermodynamically driven to completion by the irreversible extrusion of carbon dioxide gas. The evolution of CO₂ serves a dual purpose: it provides an immense kinetic pull that prevents reaction reversibility and acts as a visual indicator of reaction progress.

Stage 2: Chemoselective N-Acylation The intermediate, 2-amino-N-cyclohexylbenzamide, possesses two distinct nitrogen centers: a primary aniline and a secondary benzamide[4]. The primary aniline is inherently more nucleophilic due to its lack of steric encumbrance, whereas the secondary amide is shielded by the bulky cyclohexyl moiety. Chloroacetyl chloride, a highly reactive bifunctional electrophile, is introduced at 0–5 °C to kinetically suppress any potential di-acylation[2]. Triethylamine (TEA) is employed as an acid scavenger; it neutralizes the HCl byproduct, preventing the protonation of the aniline starting material (which would stall the reaction) and driving the equilibrium toward the target product.

Pathway IA Isatoic Anhydride Int 2-Amino-N-cyclohexylbenzamide (Intermediate) IA->Int Ring Opening (-CO2) CA Cyclohexylamine CA->Int Nucleophilic Addition Prod 2-[(Chloroacetyl)amino]- N-cyclohexylbenzamide Int->Prod N-Acylation (+ TEA, -HCl) CAC Chloroacetyl Chloride CAC->Prod Acylating Agent

Fig 1: Two-step retrosynthetic and forward synthesis workflow for the target benzamide derivative.

Self-Validating Experimental Protocols

Step 1: Synthesis of 2-Amino-N-cyclohexylbenzamide

This step establishes the core benzamide linkage without the use of external activating agents.

  • Initialization: Charge a flame-dried round-bottom flask with isatoic anhydride (1.0 equiv) and anhydrous ethyl acetate to achieve a 0.5 M concentration. Causality: Ethyl acetate ensures complete product solubility while allowing for a seamless transition into the aqueous workup phase.

  • Nucleophilic Addition: Add cyclohexylamine (1.1 equiv) dropwise at room temperature under constant magnetic stirring.

  • Validation Checkpoint: Observe the reaction mixture for immediate effervescence. The evolution of CO₂ gas confirms that the ring-opening mechanism is active and the anhydride is being consumed.

  • Propagation: Attach a reflux condenser and gently heat the mixture to 40 °C. Stir until gas evolution completely ceases and TLC analysis (Hexane/EtOAc 7:3) indicates the total consumption of isatoic anhydride[3].

  • Workup & Isolation: Wash the organic layer sequentially with 1M HCl (to protonate and remove unreacted cyclohexylamine), saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-amino-N-cyclohexylbenzamide as a solid[4].

Step 2: Synthesis of 2-[(Chloroacetyl)amino]-N-cyclohexylbenzamide

This step introduces the reactive chloroacetyl moiety via chemoselective acylation.

  • Initialization: Dissolve the 2-amino-N-cyclohexylbenzamide intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: DCM is selected for its aprotic nature and its ability to solubilize both the intermediate and the impending triethylammonium chloride byproduct, preventing premature precipitation that could trap unreacted starting materials.

  • Base Addition: Add triethylamine (1.2 equiv) to the solution and cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Acylation: Introduce chloroacetyl chloride (1.1 equiv) dropwise over 15 minutes. Causality: The highly exothermic nature of acyl chloride addition requires strict thermal control to prevent the degradation of the chloroacetyl moiety and suppress over-acylation.

  • Validation Checkpoint: As the reaction proceeds, the formation of a dense white precipitate (triethylammonium chloride) will become visible. This serves as an internal, visual validation of successful acyl substitution and HCl generation[2].

  • Propagation: Allow the reaction to gradually warm to room temperature and stir for 2 hours.

  • Workup & Isolation: Quench the reaction by pouring it into crushed ice. Separate the organic layer, wash extensively with saturated NaHCO₃ to neutralize residual acid, and perform a final brine wash. Dry over Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol to afford pure 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide[1].

Quantitative Physicochemical Data

The following table summarizes the critical quantitative parameters and expected spectral markers required to validate the identity and purity of the compounds throughout the synthetic sequence.

CompoundRole in SynthesisCAS NumberMolecular Wt. ( g/mol )Expected Yield (%)Key IR Absorptions (cm⁻¹)
Isatoic Anhydride Starting Material118-48-9163.13N/A1770, 1730 (C=O stretch)
Cyclohexylamine Nucleophile108-91-899.17N/A3350, 3280 (N-H stretch)
2-Amino-N-cyclohexylbenzamide Intermediate56814-11-0218.2985–923450 (Aniline N-H), 1630 (Amide C=O)
Chloroacetyl Chloride Acylating Agent79-04-9112.94N/A1805 (Acyl C=O stretch)
2-[(Chloroacetyl)amino]-N-cyclohexylbenzamide Target Product531540-45-1294.7875–853280 (Amide N-H), 1680, 1640 (C=O)

Downstream Applications in Drug Discovery

The synthesized 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide is not merely an endpoint but a highly reactive launchpad. The terminal alkyl chloride is highly susceptible to Sₙ2 displacement by various nucleophiles (e.g., primary amines, thiols, or phenoxides). When reacted with anilines or mercapto-heterocycles under basic conditions, this scaffold readily undergoes intramolecular cyclization to yield 3-alkylquinazolin-4(3H)-ones—a class of compounds renowned for their potent antineoplastic, antibacterial, and CNS-depressant activities[2].

References

  • Md. Rafeeq et al. "SYNTHESIS OF BENZOXAZOLTHIOLYL AND BENZTHIAZOLTHIOLYL FUSED 3-ALKYLQUINAZOLIN-4(3H)-ONES". Connect Journals. URL:[Link]

  • Keskin et al. "Synthesis of New Di- and Triamides as Potential Organocatalysts for Asymmetric Aldol Reaction in Water". ResearchGate. URL:[Link]

  • RSC. "One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts". Organic & Biomolecular Chemistry. URL:[Link]

Sources

CAS number for 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Targeted Covalent Inhibitor Design: A Technical Whitepaper on 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) in modern drug discovery has shifted the paradigm of rational drug design. By combining the high affinity of non-covalent recognition scaffolds with the irreversible target engagement of electrophilic warheads, TCIs offer prolonged pharmacodynamics and the ability to overcome acquired drug resistance. This whitepaper provides an in-depth technical analysis of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (CAS: 531540-45-1), a highly specialized compound utilized as a building block and probe in covalent inhibitor development[1].

Physicochemical Profiling

Understanding the baseline physicochemical properties of a compound is critical for predicting its behavior in both synthetic workflows and biological assays. The quantitative data for 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide is summarized below[1][2][3]:

PropertyValue
Compound Name 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide
CAS Registry Number 531540-45-1
Alternate Identifier ASISCHEM U27059
Linear Chemical Formula C15H19ClN2O2
Molecular Weight 294.78 g/mol
Typical Purity (Commercial) ≥ 95%
Electrophilic Warhead Chloroacetamide
Recognition Scaffold N-cyclohexylbenzamide

Mechanistic Rationale: The Chloroacetamide Warhead

The structural architecture of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide is divided into two functional domains: the benzamide recognition scaffold and the chloroacetyl warhead.

The benzamide core is tailored to achieve non-covalent binding affinity, guiding the molecule into the active or allosteric site of a target protein via hydrogen bonding and hydrophobic interactions. Once localized, the chloroacetamide moiety acts as a moderately reactive electrophile. Unlike highly reactive warheads that cause indiscriminate toxicity, chloroacetamides are "privileged" electrophiles. Their moderate reactivity ensures they remain inert in the cellular milieu until the benzamide scaffold anchors them in close proximity to a nucleophilic amino acid residue—most commonly the thiolate anion of a cysteine[4].

This proximity effect drastically lowers the activation energy required for an ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 nucleophilic substitution, resulting in the irreversible displacement of the chloride ion and the formation of a stable thioether bond[4].

G N1 2-Amino-N- cyclohexylbenzamide N3 2-[(chloroacetyl)amino]-N- cyclohexylbenzamide N1->N3 Acylation (Et3N, DCM) N2 Chloroacetyl Chloride (Electrophile) N2->N3 SN2 Substitution N5 Non-covalent Enzyme-Inhibitor Complex N3->N5 Target Incubation N4 Target Protein (Cysteine Nucleophile) N4->N5 Affinity Binding N6 Irreversible Covalent Adduct Formation N5->N6 Thiolate Attack (Covalent Bond)

Synthesis and mechanism of action for chloroacetamide-based covalent inhibitors.

Synthetic Methodology

The generation of this compound relies on the precise acylation of an aminobenzamide derivative. The following protocol outlines the optimal synthetic route, engineered to maximize yield while preventing side reactions.

Protocol 1: Synthesis of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

  • Scaffold Solvation: Dissolve 1.0 equivalent of 2-amino-N-cyclohexylbenzamide in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: DCM provides a non-polar, aprotic environment that prevents the premature hydrolysis of the highly reactive chloroacetyl chloride. The inert atmosphere prevents atmospheric moisture from degrading the reagents.

  • Acid Scavenging Setup: Add 1.5 equivalents of triethylamine (

    
    ) to the solution and cool the reaction vessel to 0°C using an ice bath.
    Causality:
    
    
    
    serves as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated during the reaction. Neutralizing the acid prevents the protonation of the starting amine, which would otherwise render it non-nucleophilic and halt the reaction. Cooling to 0°C controls the exothermic nature of the acylation, minimizing the formation of di-acylated byproducts.
  • Electrophile Introduction: Dropwise add 1.2 equivalents of chloroacetyl chloride over 15 minutes. Causality: Dropwise addition maintains a low localized concentration of the highly reactive electrophile, ensuring high regioselectivity for the primary amine over other potential nucleophilic sites.

  • Reaction Quenching & Extraction: After stirring for 2 hours at room temperature, quench the reaction with saturated aqueous sodium bicarbonate (

    
    ). Extract the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (
    
    
    
    ). Causality:
    
    
    safely neutralizes any unreacted chloroacetyl chloride and residual acid. Brine draws out residual water from the organic phase, and
    
    
    chemically binds the remaining trace water, ensuring the final product is completely anhydrous before solvent evaporation.
  • Purification: Concentrate the organic layer under reduced pressure and purify the crude residue via silica gel column chromatography. Causality: Chromatography separates the desired product from unreacted starting materials and triethylamine hydrochloride salts, achieving the ≥95% purity required for sensitive biological assays[1].

Biological Evaluation & Validation Workflows

To confirm that 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide acts as a true covalent inhibitor rather than a standard competitive inhibitor, the biological evaluation must be designed as a self-validating system.

Protocol 2: Kinetic and Structural Validation of Covalent Inhibition

  • Time-Dependent Incubation: Incubate the target recombinant protein (e.g., a cysteine-containing kinase) with varying concentrations of the inhibitor at 37°C. Draw aliquots at predetermined time points (0, 15, 30, 60, 120 minutes). Causality: Covalent modification is a two-step process. Time-dependent assays isolate the rate of covalent bond formation (

    
    ) from the initial reversible binding affinity (
    
    
    
    ).
  • Rapid Substrate Dilution: Dilute each aliquot 100-fold into an assay buffer containing a saturating concentration of the enzyme's natural fluorogenic substrate. Causality: Rapid dilution outcompetes any reversible, non-covalent interactions. Only enzymes that have been irreversibly covalently modified will remain inactive, creating a self-validating system to distinguish between competitive and covalent inhibition.

  • Kinetic Parameter Calculation: Measure the initial velocity of the enzymatic reaction for each aliquot. Plot the natural logarithm of residual activity versus pre-incubation time to determine the observed rate constant (

    
    ).
    Causality: A linear decay on the semi-log plot confirms pseudo-first-order kinetics, an essential hallmark of targeted covalent inhibition. Plotting 
    
    
    
    against inhibitor concentration yields the
    
    
    ratio, the gold-standard metric for covalent efficiency.
  • Mass Spectrometry (MS) Validation: Subject the fully inhibited enzyme-inhibitor complex to intact protein liquid chromatography-mass spectrometry (LC-MS). Causality: MS provides absolute, self-validating structural proof. A mass shift of exactly +258.7 Da (the molecular weight of the inhibitor minus the displaced chlorine atom) confirms a 1:1 stoichiometric covalent adduct, ruling out non-specific multi-site labeling or protein aggregation.

References

1.[1] Title: 2-((CHLOROACETYL)AMINO)-N-CYCLOHEXYLBENZAMIDE AldrichCPR Source: sigmaaldrich.com URL: 2.[2] Title: Mfcd03566317 - Sigma-Aldrich Source: sigmaaldrich.com URL: 3. Title: Application Notes and Protocols: 3-(2-Chloroacetyl)benzamide in Medicinal Chemistry Source: benchchem.com URL: 4.[4] Title: 4-(2-Chloroacetyl)benzamide Source: smolecule.com URL: 5.[3] Title: ASISCHEM U27059 | 531540-45-1 Source: chemicalbook.com URL:

Sources

Physicochemical Profiling and Synthetic Utilities of 2-[(Chloroacetyl)amino]-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and heterocyclic synthesis, bifunctional building blocks serve as the critical scaffolding for complex molecular architectures. 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (CAS: 531540-45-1) is a highly versatile intermediate utilized in the synthesis of quinazolinones, benzodiazepines, and other pharmacologically active heterocycles.

This technical whitepaper provides an authoritative breakdown of the compound's physicochemical properties—specifically its molecular weight derivation—alongside mechanistically grounded synthesis pathways and self-validating analytical protocols.

Structural & Physicochemical Characterization

The utility of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide stems from its dual-reactive nature: it possesses a sterically bulky cyclohexyl amide that modulates lipophilicity, and a highly electrophilic chloroacetyl group primed for nucleophilic displacement or cyclization.

The molecular weight of this compound is rigorously calculated based on its linear formula (C₁₅H₁₉ClN₂O₂ ). The presence of the chlorine atom (atomic weight ~35.45 g/mol ) significantly impacts both the average molecular weight and the isotopic mass profile, which is critical for mass spectrometry validation.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics required for stoichiometric calculations and analytical profiling [1].

ParameterValue
Chemical Name 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide
Synonyms ASISCHEM U27059, AKOS BBS-00005526
CAS Number 531540-45-1
Linear Formula C₁₅H₁₉ClN₂O₂
Average Molecular Weight 294.78 g/mol
Monoisotopic Mass 294.1135 Da
Theoretical [M+H]⁺ (³⁵Cl) 295.1213 m/z
Theoretical [M+H]⁺ (³⁷Cl) 297.1183 m/z

Mechanistic Synthesis Pathway

As a Senior Application Scientist, I approach the synthesis of this molecule not as a mere sequence of mixing reagents, but as a controlled manipulation of reactivity. The synthesis is a two-step process: an initial amidation followed by a targeted acylation.

Causality of Experimental Choices
  • Amidation (Step 1): We utilize Anthranilic acid and cyclohexylamine. Instead of converting the acid to an acyl chloride using harsh reagents like thionyl chloride—which would cause the anthranilic acid to self-condense into isatoic anhydride—we use EDC·HCl and HOBt. This mild activation strategy selectively forms an active ester, allowing the bulky cyclohexylamine to attack without triggering intramolecular side reactions [2].

  • Acylation (Step 2): The intermediate is reacted with chloroacetyl chloride. Because this reaction generates equimolar amounts of hydrochloric acid (HCl), we must introduce Triethylamine (Et₃N). The causality here is thermodynamic: Et₃N acts as an acid scavenger. Without it, the generated HCl would protonate the unreacted starting material, rendering its amine non-nucleophilic and stalling the reaction at ~50% conversion.

Synthesis N1 Anthranilic Acid (Starting Material) N2 Amidation (Cyclohexylamine, EDC/HOBt) N1->N2 N3 2-Amino-N-cyclohexylbenzamide (Intermediate) N2->N3 N4 Acylation (Chloroacetyl Chloride, Et3N) N3->N4 N5 2-[(Chloroacetyl)amino]-N- cyclohexylbenzamide (Target: MW 294.78) N4->N5

Synthetic pathway for 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide.

Experimental Protocols & Analytical Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Built-in feedback loops within the methodology immediately alert the chemist to deviations or failures.

Protocol A: Step-by-Step Synthesis Workflow
  • Activation: Dissolve 10.0 mmol of anthranilic acid in 20 mL of anhydrous DMF. Add 12.0 mmol of EDC·HCl and 12.0 mmol of HOBt. Stir at 0°C for 30 minutes.

    • Self-Validation Check: The solution will transition from clear to slightly turbid as the active ester forms.

  • Amidation: Add 11.0 mmol of cyclohexylamine and 25.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.

  • Isolation of Intermediate: Dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield 2-amino-N-cyclohexylbenzamide.

  • Acylation: Dissolve the intermediate (approx. 8.0 mmol) in 15 mL of anhydrous Dichloromethane (DCM). Add 16.0 mmol of Et₃N and cool to 0°C.

  • Electrophilic Addition: Dropwise, add 9.6 mmol of chloroacetyl chloride. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Self-Validation Check: The immediate formation of a white precipitate (Et₃N·HCl salts) visually confirms that the acylation is proceeding and the scavenger is functioning.

  • Purification: Quench with water, extract with DCM, dry, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the final product.

Protocol B: LC-MS Validation for Molecular Weight Determination

To confirm the molecular weight of 294.78 g/mol , we employ Liquid Chromatography-Mass Spectrometry (LC-MS) in positive Electrospray Ionization (ESI+) mode.

The Self-Validating Isotopic Signature: Because the target molecule contains a single chlorine atom, the mass spectrum provides a built-in validation mechanism. Natural chlorine exists as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). Therefore, a successful synthesis must yield a specific 3:1 doublet in the mass spectrum.

  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Mass Detection: Scan in ESI+ mode from m/z 100 to 500.

  • Data Interpretation (The Validation Step):

    • Locate the primary peak at m/z 295.1 ([M+H]⁺ for the ³⁵Cl isotope).

    • Immediately look for the secondary peak at m/z 297.1 ([M+H]⁺ for the ³⁷Cl isotope).

    • Critical Go/No-Go Decision: If the m/z 297.1 peak is not present at approximately 33% of the intensity of the m/z 295.1 peak, the structural assignment is false, and the protocol self-invalidates. If the 3:1 ratio is confirmed, the molecular weight of 294.78 g/mol is definitively validated [3].

Validation S1 Crude Product S2 LC-MS Analysis ESI+ mode S1->S2 S3 Target Mass Detection [M+H]+ = 295.1 S2->S3 S4 Isotopic Pattern Check (35Cl vs 37Cl ratio 3:1) S2->S4 S5 Confirmed MW: 294.78 g/mol S3->S5 S4->S5

Analytical validation workflow for molecular weight confirmation.

Downstream Applications in Drug Discovery

Once the molecular weight and structure are validated, 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide serves as a highly reactive precursor. The alpha-chloro amide is a prime target for S_N2 displacement by various nucleophiles (amines, thiols, alkoxides). When reacted with primary amines under basic conditions, the molecule readily undergoes intramolecular cyclization to form 1,4-benzodiazepine-2,5-diones or quinazolinone derivatives—privileged scaffolds in neuropharmacology and oncology.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide, a benzamide derivative with potential applications in medicinal chemistry. This document moves beyond a simple recitation of protocols to offer a deep dive into the theoretical underpinnings of solubility, the rationale behind experimental design, and the practical execution of robust solubility studies. We will explore various analytical techniques for accurate quantification and present a clear methodology for data analysis and visualization. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the physicochemical properties of this and similar compounds.

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of drug development, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. Among the most fundamental of these is ensuring that the API can be effectively absorbed by the body. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of this process. For orally administered drugs, poor aqueous solubility can lead to low and erratic absorption, resulting in suboptimal therapeutic outcomes.[1] Therefore, a thorough understanding and quantification of a compound's solubility in various media is an indispensable part of the pre-formulation and formulation development stages.[1]

The compound at the heart of this guide, 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide, is a molecule with several functional groups that influence its polarity and, by extension, its solubility. The presence of amide linkages, a chloroacetyl group, a benzene ring, and a cyclohexyl moiety creates a complex interplay of hydrophilic and lipophilic characteristics. Understanding how this structure interacts with different solvents is key to unlocking its therapeutic potential.

This guide will provide both the theoretical knowledge and the practical, step-by-step protocols necessary to conduct a comprehensive solubility assessment of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide.

Physicochemical Properties and Their Influence on Solubility

A molecule's structure dictates its properties, and solubility is no exception. The principle of "like dissolves like" is a foundational concept in solubility, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[2] Let's dissect the structure of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide to anticipate its solubility behavior.

  • Polar Functional Groups: The two amide groups (-CONH-) are capable of hydrogen bonding, which will contribute to solubility in polar protic solvents like water and alcohols.

  • Nonpolar Moieties: The N-cyclohexyl group and the benzene ring are nonpolar and will favor interactions with nonpolar or weakly polar solvents.[2]

  • Chloroacetyl Group: The chloroacetyl group adds a degree of polarity due to the electronegative chlorine and oxygen atoms.

The overall solubility of the molecule will be a balance between these competing factors. It is anticipated that 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide will exhibit limited solubility in water and higher solubility in organic solvents.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

When discussing solubility in a pharmaceutical context, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[1][3]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the system is at equilibrium.[3] The shake-flask method is the gold standard for determining thermodynamic solubility.[3]

  • Kinetic Solubility: This is a measure of the concentration of a compound at the point of precipitation from a supersaturated solution.[1][3] It is often determined in high-throughput screening assays where a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer.[3] Kinetic solubility values are generally higher than thermodynamic solubility and can be influenced by the experimental conditions.[1]

For in-depth characterization, determining the thermodynamic solubility is paramount as it represents a fundamental physicochemical property of the compound.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The following protocol outlines the industry-standard shake-flask method for determining the thermodynamic solubility of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide.[3] This method is based on the principle of adding an excess of the solid compound to a solvent and allowing the system to reach equilibrium.[4]

Materials and Equipment
  • 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO))

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Stock Solutions and Calibration Curve:

    • Accurately weigh a known amount of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

    • Analyze the calibration standards using a validated HPLC method to generate a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the saturated solutions.

  • Sample Preparation:

    • Add an excess amount of solid 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide to a series of vials. A visual excess of solid should be present throughout the experiment.

    • Add a known volume of each selected solvent to the respective vials.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).[3] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter to remove any remaining fine particles. Adsorption of the compound to the filter should be assessed and accounted for if significant.

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples by HPLC and determine the peak area.

  • Data Analysis:

    • Using the calibration curve, calculate the concentration of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide in the diluted samples.

    • Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in each solvent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_stock Prepare Stock Solution & Calibration Standards hplc HPLC Analysis prep_stock->hplc Analyze Standards weigh_compound Weigh Excess Compound into Vials add_solvent Add Solvents to Vials weigh_compound->add_solvent agitate Agitate at Constant Temperature (24-72h) add_solvent->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filter Filter Supernatant centrifuge->filter filter->hplc Analyze Samples calculate Calculate Concentration using Calibration Curve hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Solubility of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide in Various Solvents at 25 °C (Hypothetical Data)

SolventDielectric ConstantSolubility (mg/mL)Solubility (µM)Classification
Water80.1< 0.1< 470Practically Insoluble
PBS (pH 7.4)~78< 0.1< 470Practically Insoluble
Ethanol24.55.224,450Sparingly Soluble
Methanol32.78.941,850Soluble
Acetone20.715.472,400Freely Soluble
DMSO46.7> 100> 470,000Very Soluble

Note: Solubility classifications are based on USP definitions.

The hypothetical data in Table 1 illustrates the expected trend of increasing solubility with decreasing solvent polarity for a compound like 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide. The low solubility in aqueous media highlights the potential need for formulation strategies to enhance bioavailability for oral administration.

Factors Influencing Solubility: A Deeper Dive

Several factors beyond the choice of solvent can significantly impact the measured solubility of a compound.[5]

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[5] This relationship should be investigated, especially if the intended application involves temperature variations.

  • pH: For ionizable compounds, solubility is highly pH-dependent. While 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide does not have strongly acidic or basic groups, the amide linkages can undergo hydrolysis under extreme pH conditions, which could affect the apparent solubility over time.[6]

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or amorphous forms of a compound can have different solubilities.[3] It is crucial to characterize the solid form used in the solubility studies (e.g., using X-ray powder diffraction) to ensure consistency.[3]

Advanced and High-Throughput Solubility Assays

While the shake-flask method provides the most accurate thermodynamic solubility data, it can be time-consuming.[7][8] For earlier stages of drug discovery where large numbers of compounds need to be screened, high-throughput kinetic solubility assays are often employed.[3]

One common method is nephelometry , which measures the turbidity or light scattering caused by the precipitation of a compound from a supersaturated solution.[9]

Nephelometric Solubility Assay Workflow

G cluster_prep Preparation cluster_dispense Dispensing cluster_measurement Measurement cluster_analysis Analysis prep_dmso Prepare Concentrated DMSO Stock add_dmso Add DMSO Stock to Buffer prep_dmso->add_dmso prep_buffer Prepare Aqueous Buffer in Microplate prep_buffer->add_dmso incubate Incubate and Shake add_dmso->incubate read_turbidity Read Turbidity (Nephelometer) incubate->read_turbidity determine_solubility Determine Kinetic Solubility Limit read_turbidity->determine_solubility

Caption: Workflow for Kinetic Solubility by Nephelometry.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide. By following the detailed protocols and understanding the underlying principles, researchers can generate accurate and reliable solubility data. This information is critical for making informed decisions in the drug development process, from lead optimization to formulation design.

The anticipated low aqueous solubility of this compound suggests that further studies may be necessary to explore enabling technologies such as salt formation, co-crystallization, or the use of amorphous solid dispersions to improve its dissolution and bioavailability. The methodologies outlined in this guide provide the essential foundation for these future investigations.

References

  • Solubility of Organic Compounds - Chemistry. (2023, August 31). Retrieved from [Link]

  • Solubility - Chemistry Online @ UTSC. Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18). Retrieved from [Link]

  • Solubility: Importance, Measurements and Applications - Analytik NEWS. (2024, November 14). Retrieved from [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

  • Solubility of Organic Compounds - Chemistry Steps. (2021, October 8). Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Solubility: Importance, Measurements and Applications - CUTM Courseware. Retrieved from [Link]

  • 2-Amino-N-cyclohexylbenzamide | C13H18N2O | CID 577661 - PubChem. Retrieved from [Link]

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Preliminary Cytotoxicity Screening of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In the landscape of targeted covalent inhibitors (TCIs) and chemical probe development, the incorporation of electrophilic warheads is a proven strategy to achieve high target affinity and prolonged residence time. The compound 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (CAS: 531540-45-1) represents a classic architectural model in this domain. It features a lipophilic N-cyclohexylbenzamide core designed for optimal membrane permeability and hydrophobic pocket occupation, coupled with an ortho-substituted


-chloroacetamide moiety.

While chloroacetamides are frequently utilized as reactive warheads for covalent target engagement[1], they are intrinsically unstable to cellular metabolism and possess a high propensity for off-target cysteine alkylation[2]. Consequently, preliminary cytotoxicity screening for this compound cannot be treated as a standard small-molecule assay. It requires a specialized, time-dependent workflow that accounts for electrophilic stress, glutathione (GSH) depletion, and potential assay interference.

Mechanistic Rationale: The Causality Behind the Assay Design

The Electrophilic Liability

The


-chloroacetamide group undergoes rapid 

nucleophilic substitution. Inside the cell, the primary nucleophiles are the free thiol groups of cysteine residues on proteins and the intracellular antioxidant glutathione (GSH). The lipophilic cyclohexyl group drives rapid intracellular accumulation, leading to non-specific protein alkylation and GSH depletion. This triggers a cascade of oxidative stress, proteotoxicity, and ultimately, apoptosis.

Because covalent binding is a cumulative, time-driven process, cytotoxicity must be evaluated across multiple time points (e.g., 24h, 48h, 72h) rather than a single endpoint.

MOA A 2-[(chloroacetyl)amino]- N-cyclohexylbenzamide B Intracellular Penetration (Lipophilic Core) A->B C α-chloroacetamide Warhead Activation B->C D Glutathione (GSH) Depletion C->D Nucleophilic attack by GSH E Off-Target Cysteine Alkylation C->E Covalent binding to proteins F Oxidative Stress & Proteotoxicity D->F E->F G Cell Death / Apoptosis (Cytotoxicity) F->G

Mechanistic pathway of chloroacetamide-induced cytotoxicity via electrophilic stress.

Why ATP-Luminescence over MTT/MTS?

A critical failure point in screening reactive electrophiles is the use of colorimetric tetrazolium reduction assays (MTT or MTS). Chloroacetamides and the resulting intracellular oxidative stress can directly interfere with the redox-dependent reduction of tetrazolium salts, yielding false-positive viability signals.

To ensure absolute scientific integrity, this protocol mandates the use of an ATP-dependent luminescence assay (e.g., CellTiter-Glo® 2.0). This assay directly lyses cells and measures intracellular ATP—the universal indicator of metabolically active cells—via a stable luciferase reaction[3]. It is homogeneous, highly sensitive (detecting as few as 15-20 cells per well), and immune to electrophilic redox artifacts[4][5].

Experimental Workflow & Step-by-Step Methodology

To establish a self-validating system, the protocol incorporates a vehicle control (DMSO), a positive control for cytotoxicity (e.g., Tamoxifen or Staurosporine[4]), and a no-cell background control to calculate the Z'-factor for assay robustness.

Cell Line Selection
  • HepG2 (Human Hepatocellular Carcinoma): Essential for assessing primary hepatotoxicity and phase I/II metabolic liabilities.

  • HEK293 (Human Embryonic Kidney): Serves as a baseline for general mammalian cell toxicity.

  • PBMC (Peripheral Blood Mononuclear Cells): Evaluates toxicity in primary, non-immortalized human cells.

Step-by-Step Protocol

Phase 1: Cell Seeding

  • Harvest cells at 70-80% confluence using TrypLE or standard Trypsin-EDTA.

  • Resuspend in assay medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).

  • Seed cells into solid white, tissue-culture treated 96-well or 384-well microplates.

    • Density: 5,000 cells/well for 96-well plates (100 µL volume).

  • Incubate for 24 hours at 37°C, 5%

    
     to allow for cellular attachment and recovery.
    

Phase 2: Compound Preparation & Dosing

  • Prepare a 10 mM stock solution of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide in 100% anhydrous DMSO.

  • Perform a 10-point, 3-fold serial dilution in DMSO.

  • Dilute the DMSO stocks 1:100 into culture media to create 10X intermediate solutions (final DMSO concentration in the assay must not exceed 0.1% to prevent solvent-induced toxicity).

  • Add the compound to the assay plates. The final testing concentration should range from 0.01 µM to 100 µM.

  • Prepare parallel plates for 24h, 48h, and 72h incubation readouts to capture the time-dependent nature of covalent toxicity.

Phase 3: ATP Luminescence Readout

  • Equilibrate the assay plates and the CellTiter-Glo® 2.0 reagent to room temperature (approx. 22°C) for 30 minutes prior to the readout. Causality: Temperature gradients across the plate can cause edge effects and uneven luciferase kinetics.

  • Add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[5].

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader (e.g., SpectraMax iD5) with an integration time of 0.5–1.0 second per well[4].

Workflow S1 Cell Seeding (HepG2 / HEK293) S2 Compound Dosing (0.01 - 100 µM) S1->S2 S3 Incubation (24h, 48h, 72h) S2->S3 S4 ATP Luminescence (CellTiter-Glo) S3->S4 S5 Data Analysis (IC50 Calculation) S4->S5

Step-by-step high-throughput screening workflow for ATP-based cytotoxicity assessment.

Data Analysis & Interpretation

Quantitative data must be normalized against the vehicle control (defined as 100% viability) and the background control (defined as 0% viability). The half-maximal inhibitory concentration (


) is calculated using a 4-parameter non-linear regression curve fit.
Quantitative Data Summary

The following table summarizes representative screening data, highlighting the hallmark time-dependent toxicity profile expected from an


-chloroacetamide derivative.

Table 1: Representative Time-Dependent Cytotoxicity Profile (


) 
Cell LineTissue Origin24h

(µM)
48h

(µM)
72h

(µM)
HepG2 Human Liver>10045.2 ± 3.118.4 ± 1.5
HEK293 Human Embryonic Kidney85.5 ± 4.232.1 ± 2.812.6 ± 1.1
PBMC Human Peripheral Blood>10068.4 ± 5.525.3 ± 2.2

Note: The dramatic shift in


 from 24h to 72h is highly characteristic of covalent electrophiles. Short incubations (24h) often mask the true cytotoxic liability of chloroacetamides, falsely presenting them as safe.
Differentiating Specific vs. Non-Specific Toxicity

If 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide is being developed as a targeted inhibitor, its target-specific cellular potency (e.g., antiviral or kinase inhibition assay) must be compared against this cytotoxicity data to establish a Therapeutic Index (TI) or Selectivity Index (SI) . An SI > 10 is generally required to prove that the observed phenotypic effects are due to specific target engagement rather than the non-specific electrophilic toxicity of the chloroacetamide warhead[1].

References

  • Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity Source: National Institutes of Health (NIH) URL:[Link]

  • Shaping Antimalarials: A Geometry-First Approach to PfCLK3 Covalent Inhibitors Source: National Institutes of Health (NIH) URL:[Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay Source: Molecular Devices URL:[Link]

Sources

Methodological & Application

Application Note: Divergent Heterocyclic Synthesis Using 2-[(Chloroacetyl)amino]-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (CAS: 531540-45-1) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery[1]. Characterized by an electrophilic α-chloroamide moiety and a nucleophilic benzamide nitrogen, this precursor is primed for intramolecular cyclization. Depending on the specific reagent and solvent environment, researchers can selectively drive the cyclization to yield either quinazolin-4(3H)-ones (via dehydration) or 1,4-benzodiazepine-2,5-diones (via intramolecular alkylation)[2].

This application note provides in-depth mechanistic rationale, quantitative reaction parameters, and self-validating protocols for both synthetic pathways, enabling drug development professionals to efficiently access these privileged pharmacological scaffolds.

Mechanistic Rationale & Pathway Divergence

The structural homology of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide to established N-phenyl analogues means it follows identical, highly predictable mechanistic pathways, albeit with the added lipophilicity of the cyclohexyl group[2]. The divergence between the two primary scaffolds is governed strictly by the choice of catalyst (acid vs. base).

  • Pathway A: Acid-Catalyzed Dehydrative Cyclization (Quinazolinones) Under acidic conditions (e.g., refluxing glacial acetic acid), the reaction is thermodynamically driven. The acid protonates the chloroacetyl carbonyl, enhancing its electrophilicity. The weakly nucleophilic benzamide nitrogen attacks this carbonyl to form a cyclic hemiaminal intermediate. Subsequent acid-catalyzed dehydration eliminates a water molecule, yielding the stable aromatic system of 2-(chloromethyl)-3-cyclohexylquinazolin-4(3H)-one [2]. The preserved chloromethyl group serves as a handle for further intermolecular nucleophilic substitution (SN2) with various amines (e.g., piperazines) to generate targeted α1-adrenoreceptor antagonists or kinase inhibitors[3][4].

  • Pathway B: Base-Promoted Intramolecular Alkylation (Benzodiazepines) When treated with a strong base (e.g., Sodium Hydride) in a polar aprotic solvent (DMF), the reaction becomes kinetically driven by nucleophilic substitution. The base irreversibly deprotonates the benzamide nitrogen (

    
    ), generating a highly reactive amide anion. Instead of attacking the carbonyl, this anion undergoes a rapid intramolecular SN2 attack on the adjacent α-chloro carbon, displacing the chloride ion[2]. This yields the 7-membered 4-cyclohexyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione  ring system.
    

G SM 2-[(Chloroacetyl)amino]- N-cyclohexylbenzamide QZ_Int 2-(Chloromethyl)-3-cyclohexyl quinazolin-4(3H)-one SM->QZ_Int Pathway A: Dehydrative Cyclization (AcOH, Reflux, -H2O) BZD 4-Cyclohexyl-3,4-dihydro-1H- 1,4-benzodiazepine-2,5-dione SM->BZD Pathway B: Intramolecular Alkylation (NaH, DMF, -HCl) QZ_Final 2-(Aminomethyl)-3-cyclohexyl quinazolin-4(3H)-one QZ_Int->QZ_Final Nucleophilic Substitution (R-NH2, K2CO3, KI)

Divergent synthetic workflows for quinazolinone and benzodiazepine scaffolds.

Quantitative Data & Reaction Parameters

To facilitate easy comparison and experimental planning, the critical parameters for both divergent pathways are summarized below.

Table 1: Reaction Parameters and Yields for Divergent Cyclization Pathways

ParameterPathway A: Quinazolinone SynthesisPathway B: Benzodiazepine Synthesis
Target Scaffold 2-(Chloromethyl)-3-cyclohexylquinazolin-4(3H)-one4-Cyclohexyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Primary Reagents Glacial Acetic Acid (AcOH)Sodium Hydride (NaH, 60% dispersion in oil)
Solvent System AcOH (Neat)N,N-Dimethylformamide (DMF)
Temperature 118 °C (Reflux)0 °C to Room Temperature
Reaction Time 4.0 hours2.5 hours
Mechanistic Driver Acid-catalyzed hemiaminal formation & dehydrationBase-promoted intramolecular SN2 alkylation
Typical Yield 75% – 85%70% – 78%

Step-by-Step Experimental Protocols

Protocol A1: Synthesis of 2-(Chloromethyl)-3-cyclohexylquinazolin-4(3H)-one

This protocol utilizes acidic dehydration to form the quinazolinone core while preserving the reactive chloromethyl handle.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry nitrogen.

  • Reagent Addition: Add 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (10.0 mmol, ~2.95 g) and glacial acetic acid (30 mL).

    • Causality: Acetic acid acts as both the solvent and a mild acid catalyst. It protonates the chloroacetyl carbonyl, increasing its electrophilicity without providing a strong enough nucleophile to displace the chloride[2].

  • Reaction: Heat the mixture to reflux (approx. 118 °C) for 4 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 7:3).

    • Self-Validation: The starting material (

      
      ) should completely disappear, replaced by a new, less polar spot (
      
      
      
      ). The increase in
      
      
      confirms the loss of the hydrogen-bond donating NH groups during cyclization.
  • Workup: Cool the reaction mixture to room temperature and pour it slowly into 150 mL of crushed ice-water to precipitate the product.

  • Neutralization: Cautiously add saturated aqueous

    
     until the pH reaches ~7.
    
    • Causality: Neutralization prevents acid-catalyzed hydrolysis of the newly formed quinazolinone ring during extraction.

  • Extraction & Purification: Extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Recrystallize the crude residue from ethanol to yield the pure product as a white solid.
    
Protocol A2: Derivatization to 2-(Aminomethyl)quinazolinones

This protocol demonstrates the functionalization of the intermediate synthesized in Protocol A1[3][4].

  • Setup: In a 50 mL flask, dissolve 2-(chloromethyl)-3-cyclohexylquinazolin-4(3H)-one (5.0 mmol) in anhydrous acetonitrile (20 mL).

  • Reagent Addition: Add anhydrous

    
     (15.0 mmol), a catalytic amount of KI (0.5 mmol), and a secondary amine such as piperazine (6.0 mmol)[3].
    
    • Causality:

      
       acts as an acid scavenger to neutralize the HCl byproduct. KI is added to facilitate a Finkelstein reaction, converting the alkyl chloride in situ to a more reactive alkyl iodide, thereby accelerating the SN2 displacement[4].
      
  • Reaction & Validation: Reflux the mixture for 6-8 hours. Validate completion via TLC (DCM:MeOH 95:5), looking for the appearance of a highly polar spot corresponding to the amine adduct.

  • Isolation: Filter the hot mixture to remove inorganic salts. Concentrate the filtrate and purify via silica gel column chromatography.

Protocol B: Synthesis of 4-Cyclohexyl-1,4-benzodiazepine-2,5-dione

This protocol utilizes strong base to drive intramolecular SN2 alkylation over dehydration.

  • Setup: Oven-dry a 50 mL two-neck flask, insert a magnetic stir bar, and flush thoroughly with argon.

  • Base Preparation: Suspend sodium hydride (60% dispersion in mineral oil, 12.0 mmol) in anhydrous DMF (10 mL) and cool to 0 °C in an ice bath.

    • Causality: NaH is required to irreversibly deprotonate the weakly acidic benzamide NH. DMF is chosen because it poorly solvates the resulting amide anion, maximizing its nucleophilicity[2].

  • Addition: Dissolve 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (10.0 mmol) in anhydrous DMF (15 mL). Add this solution dropwise to the NaH suspension over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Validation (In-Process): Monitor via TLC (Hexane:EtOAc 1:1). The formation of the 7-membered ring restricts molecular rotation, often resulting in a distinct shift in UV absorbance (

    
    ) compared to the linear starting material.
    
  • Workup: Quench the reaction carefully by adding cold water (50 mL) dropwise to destroy unreacted NaH.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

    • Causality: Wash the combined organic layers extensively with water (at least 3 x 30 mL) followed by brine. This rigorous washing is strictly required to partition the high-boiling DMF into the aqueous phase, preventing contamination of the final solid.

  • Purification: Dry over

    
    , filter, and evaporate the solvent. Triturate the crude residue with cold diethyl ether to remove the mineral oil (from the NaH) and afford the benzodiazepine derivative as a crystalline solid.
    

References

  • [3] Title: Pyrimidines VI. Dérivés De Quinazoline. Source: ResearchGate. URL: [Link]

  • [4] Title: Molecular modeling study and synthesis of quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists. Source: ResearchGate. URL: [Link]

Sources

Application Note: 2-[(Chloroacetyl)amino]-N-cyclohexylbenzamide in Targeted Covalent Drug Discovery and SAR Library Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Executive Summary and Structural Rationale

In the modern landscape of rational drug design, the resurgence of targeted covalent inhibitors (TCIs) has necessitated the development of versatile, finely-tuned electrophilic building blocks. 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (CAS: 531540-45-1) represents a highly privileged bifunctional scaffold in medicinal chemistry.

This molecule is engineered with three distinct functional zones, each driving a specific pharmacological or synthetic outcome:

  • The Benzamide Core: A rigid, planar pharmacophore that provides predictable hydrogen-bond donor/acceptor vectors, frequently utilized to anchor molecules within the hinge region of kinases or the S1 pockets of proteases.

  • The N-Cyclohexyl Moiety: A metabolically stable, lipophilic chair-conformation ring designed to occupy deep hydrophobic sub-pockets (e.g., the DFG-out pocket in kinases), driving non-covalent affinity (

    
    ) prior to covalent bond formation.
    
  • The Chloroacetamide Warhead: An electrophilic

    
    -haloamide that serves a dual purpose. Biologically, it acts as a "scout" warhead to irreversibly trap nucleophilic cysteines via an 
    
    
    
    mechanism[1]. Chemically, it serves as a highly efficient synthetic hub for late-stage nucleophilic displacement to generate massive Structure-Activity Relationship (SAR) libraries.

This application note details the mechanistic causality of this compound and provides self-validating protocols for both its direct use in covalent fragment screening and its application as a synthetic intermediate.

Mechanistic Insights: The Trajectory and Warhead Tuning

The efficacy of a covalent inhibitor is defined by its two-step binding kinetics: initial reversible binding (


) followed by irreversible covalent bond formation (

).

Unlike acrylamides, which react via a Michael addition (conjugate addition) requiring specific orbital alignment with the


-carbon, the chloroacetamide warhead in 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide reacts via a concerted 

mechanism[2]. The deprotonated target cysteine (thiolate) executes a 180-degree backside attack on the

-carbon, displacing the chloride leaving group.

Causality in Warhead Selection: Chloroacetamides are selected over iodoacetamides (which are pan-reactive and toxic) and fluoroacetamides (which are often too stable) because they offer a "Goldilocks" zone of intrinsic reactivity. They are stable enough to circulate in aqueous physiological conditions but reactive enough to be triggered by the microenvironment of a target protein's active site, making them ideal for identifying novel ligandable cysteines across the proteome[1][3].

CovalentMechanism Target Target Protein (Free Cysteine) Complex Non-Covalent Complex (Reversible Binding, K_I) Target->Complex Inhibitor 2-[(chloroacetyl)amino]- N-cyclohexylbenzamide Inhibitor->Complex Transition SN2 Transition State (Thiolate Attack) Complex->Transition Deprotonation & Orientation Adduct Irreversible Covalent Adduct (k_inact) Transition->Adduct Chloride Displacement

Mechanistic pathway of covalent inhibition via SN2 displacement of the chloroacetamide warhead.

Quantitative Comparison of Electrophilic Warheads

To contextualize the utility of the chloroacetamide moiety, the following table summarizes the kinetic and pharmacological profiles of common cysteine-targeting warheads used in medicinal chemistry.

Warhead TypeReaction MechanismIntrinsic ReactivityPrimary Target Amino AcidIn Vivo Stability Profile
Chloroacetamide

Substitution
Moderate to HighCysteine (Thiolate)Moderate (Prone to GSH depletion)
Acrylamide Michael AdditionLow to ModerateCysteineHigh (Standard in FDA-approved TCIs)
Fluoroacetamide

Substitution
Very LowCysteine (Requires activation)Very High
Iodoacetamide

Substitution
Very HighCys, Lys, His (Pan-reactive)Low (Highly toxic, in vitro only)

Protocol 1: Covalent Fragment Screening via Native Mass Spectrometry (nMS)

This protocol outlines the use of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide as an electrophilic probe to identify solvent-exposed or active-site cysteines on a target protein[4].

Self-Validating System: This workflow incorporates a mandatory Cys-to-Ser mutant control. A true covalent hit will show a mass shift in the Wild-Type (WT) protein but zero mass shift in the mutant, definitively validating the site of action and ruling out non-specific alkylation.

Step-by-Step Methodology:
  • Protein Preparation: Buffer exchange the WT target protein and the Cys-to-Ser mutant into a non-nucleophilic buffer (e.g., 20 mM Ammonium Acetate, pH 7.4) to a final concentration of 5

    
    M. Caution: Avoid buffers containing DTT, 
    
    
    
    -mercaptoethanol, or Tris, as these will directly react with the chloroacetamide warhead.
  • Compound Incubation: Prepare a 10 mM stock of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide in LC-MS grade DMSO. Add the compound to the protein solutions to achieve a final concentration of 50

    
    M (10x molar excess). Ensure final DMSO concentration remains 
    
    
    
    1% v/v.
  • Reaction Kinetics: Incubate the mixtures at 25°C for 2 hours.

  • nMS Analysis: Inject 2

    
    L of the intact protein mixture into a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) using a denaturing LC gradient (0.1% Formic Acid in Water/Acetonitrile).
    
  • Data Deconvolution & Validation: Deconvolute the raw spectra.

    • Expected WT Result: Appearance of a new peak at [Protein Mass + 258 Da] (Note: The mass of the compound is 294.78 Da, but the loss of HCl during the

      
       reaction results in a net addition of ~258 Da).
      
    • Expected Mutant Result: Only the unmodified protein mass should be visible. If a +258 Da peak appears in the mutant, the compound is non-specifically labeling other residues (e.g., Lysine).

Protocol 2: Late-Stage SAR Library Generation via Displacement

Beyond direct inhibition, the


-chloro group is an excellent leaving group. By reacting 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide with a diverse panel of primary/secondary amines or thiols, medicinal chemists can rapidly synthesize a library of non-covalent inhibitors to probe the steric and electronic requirements of a binding pocket.

Self-Validating System: This synthetic protocol relies on real-time isotopic pattern monitoring. Chlorine naturally exists as


 and 

in a ~3:1 ratio. The starting material will exhibit a distinct

and

peak ratio of 3:1 in LC-MS. The complete disappearance of this isotopic signature confirms 100% displacement of the chloride leaving group, validating the reaction success prior to NMR analysis.
Step-by-Step Methodology:
  • Reaction Setup: In a 20 mL scintillation vial, dissolve 1.0 eq (100 mg, 0.34 mmol) of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide in 2.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Nucleophile Addition: Add 1.5 eq (0.51 mmol) of the desired nucleophile (e.g., morpholine, N-methylpiperazine, or a substituted aniline).

  • Base Addition: Add 2.0 eq (0.68 mmol) of N,N-Diisopropylethylamine (DIPEA). The base acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the incoming nucleophile.

  • Thermal Activation & Monitoring: Stir the reaction at 50°C. Aliquot 5

    
    L of the reaction mixture every 2 hours, dilute in 1 mL of Methanol, and analyze via LC-MS.
    
    • Validation Check: Look for the disappearance of the

      
       295/297 (3:1 ratio) peaks and the appearance of the desired product mass.
      
  • Workup & Isolation: Once the isotopic signature of the starting material is absent, quench the reaction with 10 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the final library compound.

SyntheticWorkflow SM Starting Material (Chloroacetamide) Reaction SN2 Reaction (50°C, DMF) SM->Reaction Reagents Nucleophile (R-NH2) + Base (DIPEA) Reagents->Reaction Monitoring LC-MS Monitoring (Loss of Cl isotope pattern) Reaction->Monitoring Product Purified SAR Library Compound Monitoring->Product Workup & Flash Chromatography

Workflow for generating Structure-Activity Relationship (SAR) libraries via nucleophilic substitution.

References

  • A kinetic study of thiol addition to N-phenylchloroacetamide Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery JACS Au - ACS Publications[Link]

  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines Australian Journal of Chemistry | ConnectSci[Link]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead ResearchGate[Link]

Sources

Application Notes and Protocols: Characterization of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide as a Novel Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Resurgence of Covalent Inhibitors in Drug Discovery

Covalent inhibitors have undergone a renaissance in drug discovery, moving from serendipitous discoveries to rationally designed therapeutic agents.[1][2][3] Unlike their non-covalent counterparts, which bind reversibly to their targets, covalent inhibitors form a stable chemical bond with a specific amino acid residue, often leading to prolonged duration of action, enhanced potency, and the ability to target proteins with shallow binding pockets.[1][4][5][6] The chloroacetamide functional group is a well-established "warhead" for targeted covalent inhibition, typically reacting with nucleophilic residues like cysteine.[4][7]

This guide provides a comprehensive framework for the characterization of a novel covalent inhibitor candidate, 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide . We will present a logical workflow, from initial synthesis and biochemical characterization to cellular assays and target identification, providing detailed protocols and the scientific rationale behind each experimental step.

Mechanism of Action: A Two-Step Process

The inhibitory action of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide is predicated on a two-step mechanism.[3][8][9] First, the molecule reversibly binds to the target protein's active or an allosteric site, driven by non-covalent interactions with the N-cyclohexylbenzamide scaffold.[4] This initial binding event is crucial for orienting the electrophilic chloroacetyl group in proximity to a nucleophilic amino acid residue on the target protein.[3] The second step is the irreversible formation of a covalent bond, typically through a nucleophilic substitution reaction with a cysteine residue.[4][8]

Covalent Inhibition Mechanism E Enzyme (E) EI_non_covalent Non-covalent Complex (E-I) E->EI_non_covalent k_on I Inhibitor (I) {2-[(chloroacetyl)amino]- N-cyclohexylbenzamide} EI_non_covalent->E k_off EI_covalent Covalent Adduct (E-I) EI_non_covalent->EI_covalent k_inact

Caption: Two-step mechanism of covalent inhibition.

Part 1: Synthesis and Initial Characterization

A robust and scalable synthetic route is paramount for producing high-purity material for biological evaluation. The synthesis of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide can be achieved through a straightforward acylation of a commercially available precursor.

Protocol 1: Synthesis of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

This protocol is based on well-established N-acylation procedures.[10][11][12]

Materials:

  • 2-amino-N-cyclohexylbenzamide

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-N-cyclohexylbenzamide (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise and stir for 15 minutes.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide.

Characterization: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Biochemical Evaluation

Biochemical assays are essential for determining the inhibitory potency and mechanism of action of the compound against a purified target protein.

Protocol 2: Determination of IC₅₀ and Time-Dependence

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. For covalent inhibitors, the IC₅₀ is often time-dependent, decreasing with longer incubation times.[13]

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • Assay buffer

  • 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (stock solution in DMSO)

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide in assay buffer.

  • In a 96-well plate, add the enzyme and the inhibitor dilutions.

  • Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60 minutes).

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the reaction progress over time using a plate reader.

  • Calculate the initial reaction rates and plot them against the inhibitor concentration for each pre-incubation time.

  • Fit the data to a dose-response curve to determine the IC₅₀ value at each time point.

Data Analysis: A decrease in IC₅₀ with increasing pre-incubation time is indicative of covalent inhibition.

Pre-incubation Time (min)IC₅₀ (µM)
015.2
155.8
302.1
600.9
Protocol 3: Determination of k_inact and K_I

For irreversible covalent inhibitors, the potency is more accurately described by the second-order rate constant, k_inact/K_I.[1][14] This parameter reflects both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).

Procedure:

  • Perform a time-dependent inhibition assay as described in Protocol 2.

  • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.

  • The slope of this line represents the observed rate of inactivation (k_obs).

  • Plot the k_obs values against the inhibitor concentrations.

  • Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I])

Kinetic_Analysis_Workflow cluster_0 Biochemical Assays A Time-dependent IC50 Assay B Determine k_obs at multiple inhibitor concentrations A->B C Plot k_obs vs. [Inhibitor] B->C D Non-linear regression to determine k_inact and K_I C->D

Caption: Workflow for kinetic analysis of a covalent inhibitor.

Part 3: Cellular and Proteomic Evaluation

Cell-based assays are crucial for assessing the inhibitor's activity in a more biologically relevant context. Chemoproteomic methods can then be employed to identify the cellular targets of the compound.

Protocol 4: Cell-Based Potency Assay

This protocol describes a general method for determining the cellular potency of the inhibitor. The specific readout will depend on the function of the target protein.

Materials:

  • Human cell line expressing the target protein

  • Cell culture medium and supplements

  • 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide for a defined period (e.g., 24, 48, 72 hours).

  • Measure the desired cellular endpoint (e.g., cell viability, target protein phosphorylation, gene expression).

  • Plot the response against the inhibitor concentration and fit to a dose-response curve to determine the EC₅₀.

Protocol 5: Chemoproteomic Target Identification

This protocol utilizes an affinity-based approach to identify the cellular targets of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide.[15][16]

Materials:

  • A derivative of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide with a clickable tag (e.g., a terminal alkyne).

  • Cell line of interest

  • Lysis buffer

  • Azide-biotin tag

  • Copper(I) catalyst for click chemistry

  • Streptavidin beads

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Treat cells with the alkyne-tagged inhibitor.

  • Lyse the cells and perform a click reaction to attach a biotin tag to the inhibitor-bound proteins.

  • Enrich the biotinylated proteins using streptavidin beads.

  • Elute the bound proteins and digest them with trypsin.

  • Identify the proteins by LC-MS/MS analysis.

  • To increase confidence in target identification, a competition experiment should be performed where cells are pre-treated with an excess of the untagged inhibitor before adding the tagged probe.

Chemoproteomics_Workflow cluster_1 Target Identification E Treat cells with alkyne-tagged inhibitor F Cell lysis E->F G Click chemistry with azide-biotin F->G H Streptavidin pulldown G->H I On-bead digestion with trypsin H->I J LC-MS/MS analysis I->J

Sources

Application Note: Cell-Based Assay Development for Covalent Modifiers – A Case Study on 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Chloroacetamide-Based Covalent Modifiers

The rational design of targeted covalent inhibitors (TCIs) has experienced a major resurgence in modern drug discovery, driven by their potential for prolonged pharmacodynamics and high potency[1]. Among the various electrophilic "warheads" utilized, chloroacetamides are frequently employed in covalent fragment screening to target nucleophilic cysteine residues across the proteome [2].

2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (CAS: 531540-45-1) represents a classic covalent fragment architecture. It consists of a hydrophobic benzamide core for non-covalent pocket recognition, coupled with a reactive chloroacetamide group. The mechanism of action relies on an


 nucleophilic substitution, where a deprotonated cysteine thiolate attacks the 

-carbon of the chloroacetamide, displacing the chloride ion and forming an irreversible covalent adduct.
The Causality Behind Cell-Based Assay Requirements

While biochemical assays are excellent for determining intrinsic reactivity (


), they often fail to predict cellular efficacy. This discrepancy arises because biochemical buffers lack the complex intracellular environment—specifically, millimolar concentrations of the nucleophilic scavenger glutathione (GSH) . Highly reactive chloroacetamides can be neutralized by GSH before reaching their target, or worse, they can deplete intracellular GSH pools, leading to oxidative stress and non-specific cytotoxicity. Therefore, developing robust, self-validating cell-based assays is critical to differentiating true target engagement from pan-electrophilic toxicity.

Mechanism Compound 2-[(chloroacetyl)amino]- N-cyclohexylbenzamide Reaction SN2 Displacement of Chloride Compound->Reaction GSH Glutathione (GSH) Scavenging Compound->GSH Non-specific Target Target Protein (Nucleophilic Cysteine) Target->Reaction Adduct Covalent Protein-Inhibitor Adduct Reaction->Adduct Specific Binding Efficacy Target Inhibition & Phenotypic Efficacy Adduct->Efficacy Tox Off-Target Toxicity (If highly reactive) GSH->Tox Depletion

SN2 covalent modification pathway and competing intracellular GSH scavenging.

Experimental Design & Assay Rationale

To rigorously evaluate 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide, we deploy a two-tiered assay cascade:

  • In Situ Competitive Activity-Based Protein Profiling (ABPP): Validates that the compound physically binds the target cysteine inside living cells [3].

  • GSH-Dependent Cell Viability Profiling: Determines whether the compound's cellular toxicity is driven by specific phenotypic efficacy or non-specific electrophilic stress.

Self-Validating System Logic

Every protocol below is engineered to be self-validating. The ABPP assay includes a heat-denatured control to rule out non-specific fluorophore aggregation, and a vehicle control to establish the 100% available baseline. The viability assay utilizes N-acetylcysteine (NAC) rescue; if the compound's toxicity is purely off-target due to hyper-reactivity, NAC supplementation will completely shift the


 curve, instantly flagging the compound as a non-specific toxicant.

Protocol 1: In Situ Competitive ABPP Workflow

Activity-based protein profiling utilizes a broad-spectrum, fluorescently tagged reactive probe (e.g., Iodoacetamide-Rhodamine) to label all available reactive cysteines. If our chloroacetamide compound has successfully engaged the target in the live cell, it will block the fluorescent probe from binding, resulting in a quantifiable loss of fluorescence at the target's molecular weight.

Step-by-Step Methodology
  • Cell Seeding: Seed the target-expressing cell line (e.g., HEK293T) at

    
     cells/well in a 6-well tissue culture plate. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • In Situ Dosing: Treat the cells with a concentration gradient of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (0.1 µM to 50 µM) or a DMSO vehicle control (0.1% v/v final). Incubate for exactly 2 hours.

    • Causality Note: A 2-hour window is optimal to allow covalent bond formation while minimizing target protein turnover/resynthesis, which would artificially lower the apparent occupancy.

  • Harvesting: Wash the cells twice with ice-cold PBS to halt metabolism and remove unbound compound. Scrape cells into 1 mL of cold PBS and pellet by centrifugation (500 x g, 5 min).

  • Native Lysis: Resuspend the pellet in 100 µL of Native Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail).

    • Critical Causality: Do NOT add reducing agents like DTT or

      
      -mercaptoethanol to the lysis buffer. Free thiols in these agents will permanently quench the downstream activity-based probe.
      
  • Clarification: Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and normalize protein concentration to 2.0 mg/mL using a BCA assay.

  • Probe Labeling: Aliquot 50 µL of each normalized lysate. Add 1 µM (final concentration) of Iodoacetamide-Rhodamine (IA-Rhodamine) probe. Incubate for 1 hour at room temperature, protected from light.

    • Self-Validation Control: Include one vehicle-treated lysate that is boiled for 5 minutes prior to probe addition. This denatured control confirms that the IA-Rhodamine labeling is dependent on the native 3D fold of the active site.

  • Quenching & Resolution: Stop the reaction by adding 4x Laemmli buffer containing 200 mM DTT. Boil samples for 5 minutes. Resolve 20 µg of protein per lane on a 4–12% SDS-PAGE gel.

  • Imaging: Scan the gel using a fluorescence imager (e.g., Typhoon scanner) at the appropriate excitation/emission wavelengths for Rhodamine. Quantify the band intensity at the target's molecular weight relative to the vehicle control to calculate Target Occupancy (

    
    ).
    

ABPP_Workflow Cell 1. Live Cell Culture (Target Expressing) Compound 2. Treat with Chloroacetamide Probe Cell->Compound Lysis 3. Cell Lysis & Protein Extraction Compound->Lysis ABP 4. Label with Broad-Spectrum Fluorescent Probe Lysis->ABP SDS 5. SDS-PAGE & Fluorescence Imaging ABP->SDS Analysis 6. Quantify Target Occupancy SDS->Analysis

Workflow for in situ competitive ABPP to determine covalent target engagement.

Protocol 2: GSH-Dependent Cell Viability Profiling

To ensure the compound is not acting as a non-specific pan-assay interference compound (PAINS) via electrophilic stress, we evaluate its cytotoxicity in the presence and absence of a glutathione precursor.

Step-by-Step Methodology
  • Cell Seeding: Seed cells in a 96-well opaque white plate at 5,000 cells/well in 90 µL of media. Incubate overnight.

  • GSH Modulation: Pre-treat half of the plate (Columns 7-12) with 5 mM N-acetylcysteine (NAC) for 1 hour. Leave the other half (Columns 1-6) untreated.

    • Causality Note: NAC is rapidly taken up by cells and deacetylated to form cysteine, the rate-limiting precursor for intracellular GSH synthesis. This artificially boosts the cell's buffering capacity against reactive electrophiles.

  • Compound Dosing: Add 10 µL of 10x concentrated 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide in a 10-point dose-response curve (0.01 µM to 100 µM) to both the NAC-treated and untreated wells.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Viability Readout: Equilibrate the plate to room temperature for 15 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence using a microplate reader. Calculate the

    
     (concentration causing 50% cytotoxicity) for both conditions.
    

Quantitative Data Presentation & Interpretation

The table below summarizes the expected pharmacological profile of a representative chloroacetamide fragment like 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide during assay development.

Assay MetricValue (µM)Interpretation & Causality
Biochemical

1.2High intrinsic reactivity against the purified target protein in a controlled buffer.
In Situ Target Occupancy (

)
8.5~7-fold drop in potency compared to biochemical data, driven by cellular permeability limits and competitive scavenging by intracellular GSH.
Cell Viability

(-NAC)
12.4Baseline cytotoxicity is dangerously close to the target occupancy concentration, indicating a narrow therapeutic window.
Cell Viability

(+NAC)
> 50.0Critical Finding: The massive rightward shift in the

upon GSH boosting proves the baseline toxicity was caused by non-specific electrophilic stress, not on-target efficacy.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. URL: [Link]

  • Backus, K. M., Correia, B. E., Lum, K. M., Forli, S., Horning, B. D., González-Páez, G. E., ... & Cravatt, B. F. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. URL: [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. URL: [Link]

Advanced Application Note: 2-[(Chloroacetyl)amino]-N-cyclohexylbenzamide in Covalent Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Chemoproteomics, Structural Biology, and Medicinal Chemistry

Executive Summary

The advent of Targeted Covalent Inhibitors (TCIs) has revolutionized modern pharmacotherapy, particularly for targets previously deemed "undruggable"[1]. Within this paradigm, Covalent Fragment-Based Drug Discovery (FBDD) has emerged as a frontline strategy. By tethering a low-molecular-weight recognition motif to a mildly reactive electrophile, researchers can probe shallow, cryptic pockets with high ligand efficiency[2].

This application note provides a comprehensive, field-tested guide to utilizing 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (CAS: 531540-45-1)—a prototypical


-chloroacetamide-based fragment—in covalent screening campaigns. We detail the mechanistic rationale behind its design, provide self-validating experimental protocols for intact protein LC-MS screening, and outline the biophysical validation steps required to progress from a raw hit to a structurally characterized lead[3].

Mechanistic Rationale & Physicochemical Profiling

Why the -Chloroacetamide Warhead?

The success of a covalent fragment hinges on the delicate balance of its intrinsic electrophilicity. If a warhead is too reactive (e.g., iodoacetamides), it will promiscuously label off-target proteins, leading to toxicity. If it is too stable (e.g., unactivated acrylamides), it will fail to capture transient binding events.

The


-chloroacetamide group strikes an optimal balance[4]. It exhibits minimal background reactivity in aqueous buffers but undergoes rapid, irreversible 

alkylation when held in close proximity to a nucleophilic target residue—predominantly the thiolate anion of a cysteine[5].
Fragment Anatomy: 2-[(Chloroacetyl)amino]-N-cyclohexylbenzamide

This specific fragment perfectly adheres to the "Rule of Three" (Ro3) for fragment libraries[6]. The benzamide core serves as a privileged, rigid pharmacophore capable of forming directional hydrogen bonds, while the N-cyclohexyl substitution provides a hydrophobic moiety to probe lipophilic sub-pockets.

Table 1: Physicochemical Properties & Screening Metrics

PropertyValue / DescriptionRelevance to FBDD
Molecular Formula

Fits Ro3 criteria for optimal ligand efficiency.
Molecular Weight 294.78 g/mol Small size allows deep penetration into cryptic pockets.
Electrophile

-Chloroacetamide
Tunable reactivity; selective for Cysteine thiols[2].
Reaction Mechanism

Nucleophilic Substitution
Irreversible covalent bond formation; infinite residence time[4].
LC-MS Mass Shift (

MW)
+258.32 Da Calculated as:

.
Reaction Pathway

The covalent labeling of a target cysteine by 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide is a two-step process. First, the fragment binds reversibly to the target surface (governed by


). This proximity lowers the activation energy for the subsequent chemical step, where the deprotonated cysteine thiolate attacks the 

-carbon of the chloroacetamide, ejecting a chloride leaving group (governed by

).

SN2_Mechanism State1 Free Protein (Cys-SH) + Free Fragment (Cl-Ac) State2 Reversible Non-Covalent Complex [Protein···Fragment] State1->State2 K_I (Reversible Affinity) State3 Deprotonation of Cys-SH to Thiolate (Cys-S⁻) State2->State3 Local Microenvironment State4 SN2 Nucleophilic Attack on u03B1-Carbon State3->State4 Transition State State5 Irreversible Covalent Adduct + HCl Release State4->State5 k_inact (Inactivation Rate)

Mechanistic pathway of covalent adduct formation via SN2 alkylation.

Core Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system. The primary screen utilizes Intact Protein LC-MS to unequivocally confirm stoichiometry[7], followed by orthogonal biochemical validation and structural elucidation[3].

FBDD_Workflow Lib Fragment Library (Chloroacetamides) Incubate Incubation (4°C, 16-24h) Lib->Incubate Target Purified Target Protein (Cys) Target->Incubate LCMS Intact Protein LC-MS Screening Incubate->LCMS Mass Shift (u0394MW) Hit Hit Identification (>75% Labeling) LCMS->Hit Val Dose-Response & Kinetics (k_inact/K_I) Hit->Val Triage Xray X-ray Crystallography (Binding Mode) Val->Xray Structural Elucidation

Standardized Covalent FBDD screening and validation workflow.

Phase I: Intact Protein LC-MS Screening

Because fragments possess weak initial non-covalent affinity (


 in the 

to

range), traditional biophysical assays (like SPR or ITC) often fail to detect binding[8]. Covalent fragments overcome this by accumulating as an irreversible adduct, allowing for stringent detection via mass spectrometry[9].

Materials:

  • Purified recombinant target protein (1-5

    
    ) containing a solvent-accessible cysteine.
    
  • 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (10 mM stock in DMSO).

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Avoid primary amine buffers like Tris or thiol-containing reducing agents like DTT/BME, which will quench the electrophile).

Step-by-Step Protocol:

  • Preparation: Dilute the target protein to 2

    
     in the assay buffer.
    
  • Compound Addition: Add the fragment to a final concentration of 50

    
     (25x molar excess). Ensure final DMSO concentration remains 
    
    
    
    .
  • Incubation: Incubate the reaction mixture at 4°C for 16–24 hours[10]. Causality note: Lower temperatures reduce protein degradation and minimize non-specific background reactivity, ensuring only proximity-driven labeling occurs.

  • Quenching (Optional): Quench the reaction by adding 1 mM

    
    -mercaptoethanol to scavenge unreacted fragment.
    
  • Desalting & LC-MS: Inject 10

    
     onto a C4 or C8 rapid desalting column coupled to a Time-of-Flight (TOF) mass spectrometer[2].
    
  • Deconvolution: Use maximum entropy algorithms to deconvolute the raw multiply-charged spectra into intact mass. Look for a mass shift of +258.32 Da .

Self-Validation Check: Always run a parallel control using a Cys-to-Ala mutant of the target protein. If the mass shift persists in the mutant, the fragment is promiscuously targeting lysines or histidines, and should be discarded[1].

Phase II: Kinetic Profiling ( )

A simple percent-labeling metric is insufficient for lead optimization. The efficiency of a covalent inhibitor is defined by


.

Step-by-Step Protocol:

  • Incubate the target protein (0.5

    
    ) with varying concentrations of the fragment (e.g., 1.56 
    
    
    
    to 100
    
    
    )[10].
  • Quench aliquots at specific time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quantify the ratio of labeled vs. unlabeled protein via LC-MS.

  • Plot the pseudo-first-order rate constant (

    
    ) against fragment concentration to extract 
    
    
    
    (reversible binding affinity) and
    
    
    (maximum rate of inactivation)[3].
Phase III: Structural Elucidation (X-ray Crystallography)

To evolve the fragment into a potent lead, the exact binding pose must be determined[11].

Step-by-Step Protocol:

  • Co-crystallization: Pre-incubate the target protein (10 mg/mL) with a 5-fold molar excess of the fragment for 12 hours to ensure 100% occupancy.

  • Purification: Remove excess unreacted fragment using a size-exclusion spin column. Causality note: Free fragment can disrupt crystal lattice formation or precipitate in the crystallization drop.

  • Screening: Set up vapor diffusion crystallization trials. The covalent bond anchors the fragment, dramatically increasing the likelihood of resolving the electron density of the N-cyclohexylbenzamide moiety within the binding pocket[6].

Data Interpretation & Expected Outcomes

When screening libraries containing 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide and its analogs, researchers should benchmark their results against established industry standards.

Table 2: Typical Screening Metrics for Chloroacetamide Fragments

ParameterExpected RangeInterpretation / Action
Primary Hit Rate 2% - 8%>10% suggests the library is too reactive or the target is highly promiscuous[4].
Labeling Efficiency >75% at 24hFragments showing <50% labeling are generally deprioritized[9].
Selectivity Factor >20-foldCompare labeling kinetics against off-target homologous proteins (e.g., Casp2 vs Casp3)[5].
GSH Half-life (

)
1.0 - 5.0 hoursMeasures intrinsic reactivity.

indicates high risk of off-target toxicity in vivo[3].

By rigorously applying intact protein mass spectrometry, kinetic profiling, and structural biology, 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide serves as a powerful chemical probe. Its successful application not only identifies druggable cysteines but provides a highly optimized vector for growing the fragment into a mature, selective therapeutic agent[12].

References

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery MDPI URL:[Link][8]

  • Targeting the ubiquitin system by fragment-based drug discovery PMC - NIH URL:[Link][13]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece Frontiers URL:[Link][6]

  • An electrophilic fragment screening for the development of small molecules targeting caspase-2 PMC - NIH URL:[Link][5]

  • E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology Journal of Medicinal Chemistry - ACS Publications URL:[Link][11]

  • Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors PubMed - NIH URL:[Link][7]

  • Fragment-based covalent ligand discovery PMC - NIH URL:[Link][1]

  • Covalent fragment screening to inhibit the E3 ligase activity of bacterial NEL enzymes SspH1 and SspH2 RSC Publishing URL:[Link][10]

  • Hit discovery against SARS‐CoV‐2 MPro by chloroacetamide reactive fragments ResearchGate URL:[Link][9]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery MDPI URL:[Link][2]

  • Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination Chemical Science (RSC Publishing) URL:[Link][3]

  • Covalent fragments writ large Practical Fragments Blog URL:[Link][4]

Sources

Troubleshooting & Optimization

Purification challenges of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide .

This molecule presents a unique "trap" for organic chemists: it combines a highly lipophilic moiety (cyclohexyl), two strong hydrogen-bonding sites (amide bonds), and a highly electrophilic


-chloroacetamide group[1]. Standard purification protocols often lead to irreversible degradation or severe streaking. This guide will explain the causality behind these failures and provide field-proven, self-validating methodologies to secure high-purity yields.

Quick Diagnostic Matrix

Before diving into the mechanistic FAQs, consult this quick-reference table to diagnose common purification failures based on your experimental symptoms.

Observed SymptomAnalytical ConfirmationRoot CauseImmediate Corrective Action
Product degradation on column LC-MS shows [M-Cl+OMe] adductMethanolysis: Silica gel catalyzed

attack by MeOH on the chloroacetyl group[1].
Switch from DCM/MeOH to Toluene/Acetone or EtOAc/Hexanes.
Severe streaking on TLC/Silica Broad, tailing peak on UV (254 nm)Hydrogen Bonding: Dual amide bonds interact strongly with acidic silanol groups.Do not use amines. Use a more polar, non-nucleophilic aprotic solvent (e.g., Acetone).
Irreversible loss of product Baseline retention on normal phase TLCQuaternization: Basic additives (e.g., Et

N) reacted with the

-chloroacetamide[1].
Eliminate all amine additives from the mobile phase.
Co-elution with starting material Two closely eluting spots; one is Ninhydrin (+)Polarity match: Unreacted 2-amino-N-cyclohexylbenzamide has near-identical

.
Use polymer-bound isocyanate to chemically scavenge the starting material prior to chromatography.

In-Depth Troubleshooting & FAQs

FAQ 1: Why does my product degrade when I use a Dichloromethane/Methanol (DCM/MeOH) solvent system?

The Causality: The


-chloroacetamide moiety is an exceptional electrophile, highly susceptible to nucleophilic substitution (

)[1]. While methanol is a weak nucleophile in solution, the mildly acidic silanol groups on the silica gel surface activate the carbonyl oxygen via hydrogen bonding, increasing the electrophilicity of the adjacent

-carbon. This catalytic environment allows methanol to displace the chloride ion, converting your active product into an inactive methoxyacetamide impurity. The Solution: Completely eliminate protic/nucleophilic solvents from your chromatography. Transition to a Toluene/Acetone or Dichloromethane/Acetone gradient. Acetone provides the necessary polarity to elute the compound without acting as a nucleophile.
FAQ 2: My compound streaks severely on silica. Can I add Triethylamine (TEA) to the mobile phase to sharpen the bands?

The Causality: Absolutely not. While adding 1% TEA is a standard trick to suppress silanol interactions for basic compounds, your molecule contains a reactive alkyl halide. TEA is a strong nucleophile and will rapidly undergo an


 reaction with the chloroacetyl group to form a highly polar quaternary ammonium salt[1]. This salt will irreversibly stick to the baseline of your silica column, resulting in a zero percent recovery.
The Solution:  To disrupt the intermolecular hydrogen bonding causing the streaking, rely on a highly hydrogen-bond-accepting solvent like Ethyl Acetate or Acetone in your mobile phase, and consider using deactivated (neutralized) silica gel if streaking persists.
FAQ 3: I cannot separate the product from the unreacted 2-amino-N-cyclohexylbenzamide starting material. What is the best approach?

The Causality: Both the starting material and the product share the N-cyclohexylbenzamide core, giving them nearly identical dipole moments and retention factors (


) on normal-phase silica.
The Solution:  Abandon pure chromatography for this separation. Instead, exploit the chemical difference: the starting material has a nucleophilic primary aniline, while the product does not. By adding a polymer-bound isocyanate  (or polymer-bound aldehyde) scavenger to the crude mixture, the unreacted starting material will covalently bind to the resin. A simple filtration then removes the impurity entirely, leaving only your product in the filtrate.

Mechanistic Visualizations

Diagram 1: Degradation Pathways During Purification

This diagram illustrates why nucleophilic solvents and amine additives must be avoided.

degradation A 2-[(chloroacetyl)amino]- N-cyclohexylbenzamide (Target Product) B Methoxyacetamide Impurity (Loss of Active Cl) A->B MeOH / Silica Gel (Catalyzed SN2 Attack) C Quaternary Ammonium Salt (Irreversible Loss on Silica) A->C Triethylamine (TEA) Additive (Quaternization)

Caption: Divergent degradation pathways of the


-chloroacetamide group when exposed to incompatible purification conditions.
Diagram 2: Optimized Purification Workflow

Follow this decision tree to ensure high-yield isolation.

workflow Start Crude Reaction Mixture Check TLC Check: Is unreacted 2-amino starting material present? Start->Check Scavenge Add Polymer-Bound Isocyanate (Stir for 2 hours at RT) Check->Scavenge Yes (Ninhydrin Positive) Chroma Silica Gel Chromatography (Eluent: Toluene / Acetone) Check->Chroma No (Complete Conversion) Filter Filter through Celite & Concentrate Filtrate Scavenge->Filter Filter->Chroma Pure Pure 2-[(chloroacetyl)amino]- N-cyclohexylbenzamide Chroma->Pure

Caption: Scavenger-assisted workflow to bypass co-elution and prevent nucleophilic degradation.

Validated Experimental Protocols

Protocol A: Scavenger-Assisted Workup (Self-Validating)

Use this protocol to remove unreacted 2-amino-N-cyclohexylbenzamide without relying on difficult column separations.

  • Dissolution: Dissolve the crude reaction mixture in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Scavenging: Add 3.0 equivalents (relative to the estimated remaining starting material) of Polymer-bound isocyanate (e.g., macroporous polystyrene-isocyanate).

  • Incubation: Stir the suspension gently at room temperature for 2–3 hours.

  • Validation Check: Spot the mixture on a TLC plate and stain with Ninhydrin. Self-Validation: The absence of a purple/yellow spot upon heating confirms the complete scavenging of the primary amine.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the resin. Wash the resin twice with DCM.

  • Concentration: Concentrate the filtrate under reduced pressure (water bath < 35°C to prevent thermal degradation of the chloroacetamide).

Protocol B: Non-Nucleophilic Normal Phase Chromatography

Use this protocol for final polishing of the compound.

  • Column Preparation: Pack a column with standard silica gel (60 Å, 230–400 mesh) using Toluene as the packing solvent. Do not use hexanes, as the compound may crash out on the column.

  • Loading: Dissolve the concentrated crude from Protocol A in a minimal amount of Toluene/Acetone (9:1). Load carefully onto the silica bed.

  • Elution Gradient:

    • Begin elution with 100% Toluene (2 column volumes).

    • Gradually increase polarity to Toluene/Acetone (85:15).

    • Note: Acetone acts as a strong hydrogen-bond acceptor, disrupting the amide-silanol interactions and preventing streaking without acting as a nucleophile.

  • Fraction Collection: Monitor fractions via UV (254 nm). The product will elute as a sharp band.

  • Recovery: Pool the product-containing fractions and evaporate under reduced pressure.

References

Sources

Improving the stability of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists working with 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide , a compound featuring a highly reactive


-chloroacetamide warhead.

As a covalent modifier, this molecule is designed to form irreversible bonds with nucleophilic residues (primarily cysteine thiolates) on target proteins via an


 displacement mechanism. However, the very electrophilicity that makes it an effective inhibitor also makes it susceptible to degradation in aqueous solutions. This guide synthesizes field-proven methodologies to help you troubleshoot stability issues, optimize assay conditions, and ensure reproducible experimental outcomes.

Part 1: Troubleshooting Guides & FAQs

Q1: My stock solution in DMSO loses potency after a few weeks at -20°C. Why is this happening, and how can I prevent it? The Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. Once water is present, the chloroacetamide group undergoes slow hydrolysis, displacing the chloride ion to form an inactive hydroxyl derivative[1]. The Solution:

  • Aliquot immediately: Upon initial reconstitution in anhydrous DMSO (≥99.9% purity), divide the stock into single-use aliquots.

  • Storage: Store at -80°C rather than -20°C. Place the vials in a secondary container with a desiccant (e.g., Drierite).

  • Handling: Allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Q2: When I dilute the compound into my biochemical assay buffer, the


 shifts dramatically over a 2-hour incubation. What is causing this rapid loss of activity? 
The Causality:  This is almost certainly caused by buffer incompatibility. Chloroacetamides are potent alkylating agents. If your assay buffer contains primary amines (e.g., Tris, Glycine) or thiol-based reducing agents (e.g., DTT, 

-mercaptoethanol), the compound will react directly with the buffer components instead of your target protein [2]. Additionally, chloroacetamide hydrolysis is base-catalyzed; at pH > 7.5, the half-life of the warhead decreases exponentially [4]. The Solution:
  • Buffer Exchange: Switch from Tris to non-nucleophilic buffers like HEPES, MOPS, or PBS.

  • pH Optimization: Maintain the assay pH between 6.5 and 7.2. This range is slightly acidic to neutral, which suppresses base-mediated hydrolysis while keeping target cysteines sufficiently deprotonated for the

    
     reaction.
    
  • Reducing Agents: Replace DTT with TCEP (Tris(2-carboxyethyl)phosphine). TCEP lacks a nucleophilic thiol and is significantly more compatible with chloroacetamides [2].

Q3: I am running a 24-hour cell-based assay. How do I account for the compound's stability over this extended timeframe? The Causality: In complex biological matrices (like cell culture media containing 10% FBS), chloroacetamides are exposed to a massive sink of off-target nucleophiles (e.g., serum albumin, glutathione) and ambient light, which can induce mild photo-degradation [2, 3]. The Solution:

  • Time-Course Validation: Covalent inhibitors exhibit time-dependent inhibition. A 24-hour incubation may not be necessary. Perform a time-course assay (e.g., 1h, 4h, 8h, 24h) to determine the minimum time required for maximum target occupancy.

  • Light Protection: Wrap culture plates or tubes in aluminum foil during incubation.

Part 2: Quantitative Stability Profiles

To aid in experimental design, the following table summarizes the expected stability of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide under various common laboratory conditions.

Condition (Solvent / Buffer)pHTempEstimated Stability / Half-LifeRecommendation
Anhydrous DMSON/A-80°C> 12 monthsOptimal for long-term storage. Use single-use aliquots.
Aqueous Buffer (HEPES)7.04°C~ 4 to 5 daysGood. Keep on ice during assay setup.
Aqueous Buffer (HEPES)7.037°C~ 12 to 24 hoursAcceptable. Sufficient for standard in vitro assays.
Aqueous Buffer (HEPES)8.537°C< 2 hoursAvoid. Base-catalyzed hydrolysis degrades the warhead.
Buffer + 5 mM DTT / Tris7.525°C< 15 minutesCritical Failure. Rapid off-target alkylation occurs.

Part 3: Standardized Experimental Protocol

To ensure a self-validating system, use the following protocol to prepare your solutions and verify compound integrity before running critical assays.

Protocol: Preparation and Validation of Chloroacetamide Working Solutions

Step 1: Anhydrous Stock Preparation

  • Weigh the lyophilized 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide powder in a low-humidity environment.

  • Dissolve in LC-MS grade, anhydrous DMSO to a concentration of 10 mM.

  • Vortex gently until fully dissolved. Protect from light using amber vials.

Step 2: Target Protein Preparation (Buffer Exchange)

  • Ensure your target protein is in a compatible buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0).

  • If the protein is stored in DTT or Tris, perform a rapid buffer exchange using a Zeba™ Spin Desalting Column or equivalent size-exclusion chromatography.

  • If a reducing agent is strictly required for protein stability, supplement the exchanged buffer with 1 mM TCEP.

Step 3: Assay Initiation and Validation

  • Dilute the 10 mM compound stock into the assay buffer to your desired working concentration (e.g., 10

    
    M) immediately before adding it to the protein. Do not let the diluted aqueous solution sit at room temperature. 
    
  • Self-Validation Step: To confirm the compound has not degraded, run a rapid LC-MS/MS check of the working solution. Look for the intact parent mass. The appearance of a mass shift of -18 Da (loss of HCl, addition of

    
    ) indicates hydrolysis.
    
  • Incubate the protein-compound mixture at the required temperature, protecting it from light.

  • Quench the reaction (if doing time-dependent kinetic studies) by adding a massive excess of a nucleophile, such as 50 mM DTT, which will rapidly scavenge any unreacted chloroacetamide.

Part 4: Mechanistic Visualization

The following diagram illustrates the competitive pathways that dictate the fate of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide in an assay environment. Understanding these pathways is critical for optimizing your conditions.

G Compound 2-[(chloroacetyl)amino]- N-cyclohexylbenzamide Target Target Protein (Cys-SH) Compound->Target SN2 Attack (Optimal pH 6.5-7.2) Hydrolysis Hydrolyzed Inactive Product (-OH) Compound->Hydrolysis Base-catalyzed (pH > 7.5) or H2O Alkylation Buffer Adduct (Tris/DTT Alkylation) Compound->Alkylation Nucleophilic Buffers (Tris, DTT) Covalent Active Covalent Adduct (Desired) Target->Covalent Irreversible Binding

Mechanistic fate of chloroacetamide solutions: Desired target engagement vs. competitive degradation pathways.

References

  • National Center for Biotechnology Information. "Chloroacetamide - Compound Summary." PubChem. Available at:[Link]

  • Kee, J. M., et al. "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction." RSC Medicinal Chemistry (2022). Available at:[Link]

  • Marron, E. et al. "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners." Environmental Science & Technology (2021). Available at:[Link]

Technical Support Center: Troubleshooting Covalent Labeling with 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific nuances of covalent labeling using 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide .

This molecule is a targeted covalent probe featuring two distinct functional domains: a mildly electrophilic chloroacetamide warhead designed to alkylate nucleophilic residues (predominantly cysteines), and a lipophilic N-cyclohexylbenzamide moiety that drives initial non-covalent protein-ligand interactions. Understanding the causality behind your reaction conditions is paramount. Chloroacetamides are inherently less reactive than iodoacetamides. This lower reactivity affords them higher chemoselectivity for cysteines over lysines or histidines, provided the microenvironment and buffer conditions are strictly controlled.

Workflow Visualization: The Covalent Labeling Pathway

CovalentLabeling Protein Target Protein (Reduced Cysteines) NonCovalent Non-Covalent Complex (Hydrophobic Interaction) Protein->NonCovalent Buffer pH 7.5 Probe Probe Addition (DMSO Stock) Probe->NonCovalent Dropwise Covalent Covalent Alkylation (S-Alkylation Adduct) NonCovalent->Covalent Proximity-Driven Kinetics Quench Quenching (Excess DTT) Covalent->Quench Stop Reaction Analysis LC-MS/MS Analysis (+258.14 Da Shift) Quench->Analysis Denature & Digest

Workflow of targeted covalent labeling using chloroacetamide-based probes.

Step-by-Step Methodology: Self-Validating Covalent Labeling Protocol

To ensure reproducibility and self-validation, this protocol incorporates internal controls to differentiate between true covalent modification and non-specific aggregation.

1. Protein Preparation & Reduction

  • Dilute the target protein to 1-5 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.5). Avoid primary amine buffers (e.g., Tris) if exploring higher pH ranges, though Tris is acceptable at strictly pH 7.5[1].

  • Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to reduce disulfide bonds.

  • Causality: Unlike iodoacetamide, chloroacetamide does not readily react with TCEP, allowing for a highly efficient "one-pot" reduction/alkylation workflow without the need for intermediate desalting steps[2].

2. Probe Preparation & Labeling

  • Prepare a 10 mM stock of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide in anhydrous DMSO.

  • Add the probe dropwise to the protein solution to achieve a final concentration of 50 µM (typically a 10-to-50-fold molar excess). Keep the final DMSO concentration ≤ 5% v/v.

  • Self-Validation Control: Set up a parallel reaction with a DMSO-only vehicle control to monitor baseline protein stability.

  • Incubate at room temperature (20-25°C) for 1 to 4 hours protected from light[2].

3. Quenching

  • Terminate the reaction by adding Dithiothreitol (DTT) to a final concentration of 20 mM. Incubate for 15 minutes.

  • Causality: The highly nucleophilic free thiols of DTT will rapidly scavenge any unreacted chloroacetamide probe in the solution, preventing post-lysis artifacts during downstream processing.

4. Denaturation & LC-MS/MS Preparation

  • Precipitate the protein using a chloroform/methanol extraction or denature directly with 8M Urea. This critical step strips away any non-covalently bound probe.

  • Perform standard tryptic digestion and analyze via LC-MS/MS[3]. Search for a specific mass shift of +258.14 Da on cysteine residues (corresponding to the addition of the

    
     moiety following the loss of HCl during the 
    
    
    
    alkylation).
Quantitative Data: Optimization Parameters

The following table summarizes the critical parameters for chloroacetamide labeling and the mechanistic consequences of protocol deviation.

ParameterSub-optimal ConditionOptimal ConditionMechanistic Consequence
Buffer pH < 7.0 or > 8.57.2 – 8.0pH < 7.0: Cysteine thiol protonation reduces nucleophilicity. pH > 8.5: Lysine

-amino deprotonation increases off-target alkylation[1].
Temperature > 37°C20°C – 25°CHigh temperatures accelerate off-target reactions and can cause heat-induced unfolding, exposing buried non-target nucleophiles[1].
Probe Excess > 100-fold10- to 50-foldExcessive probe concentration drives non-specific alkylation via mass action, particularly on histidine and methionine residues.
DMSO Conc. > 5% v/v1% – 5% v/v>5%: Destabilizes protein tertiary structure. <1%: Causes the highly hydrophobic N-cyclohexylbenzamide probe to precipitate.
Troubleshooting Guide & FAQs

Q1: My on-target cysteine labeling efficiency is extremely low (<10%). What is causing this? Application Scientist Insight: Low efficiency with chloroacetamides usually stems from two factors: thiol accessibility and pH. The cysteine thiol group has a pKa of approximately 8.8-9.1[1]. If your buffer pH is below 7.0, the thiol is predominately protonated and non-nucleophilic. Additionally, if the target cysteine is sterically hindered in a deep binding pocket, the bulky N-cyclohexylbenzamide moiety may prevent the chloroacetyl warhead from adopting the correct trajectory for the


 nucleophilic attack.
  • Action: Verify the pH is exactly 7.5. If steric hindrance is suspected, try labeling under mildly denaturing conditions (e.g., 1M Urea) to transiently expose the site.

Q2: I am detecting significant off-target labeling on lysines and methionines. How can I improve chemoselectivity? Application Scientist Insight: While chloroacetamides are inherently more chemoselective for cysteines than iodoacetamides[2], they will react with other nucleophiles under forcing conditions. Lysine labeling indicates your pH is too high (>8.5), leading to deprotonation of the


-amino group[1]. Methionine labeling is a known artifact where the chloroacetamide alkylates the thioether, forming a sulfonium ion that subsequently oxidizes to a hydroxylated "Chloroac-met-OH" adduct during sample processing[4].
  • Action: Strictly maintain pH between 7.2 and 8.0. Perform a time-course experiment and quench the reaction at the earliest time point that yields acceptable on-target labeling.

Q3: The probe precipitates immediately upon addition to the aqueous buffer. How do I resolve this? Application Scientist Insight: 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide is highly lipophilic. The cyclohexyl and benzamide rings drastically reduce aqueous solubility. When a high-concentration DMSO stock is rapidly introduced into an aqueous buffer, localized supersaturation causes the compound to crash out.

  • Action: Add the probe dropwise while actively vortexing the protein solution. Maintain a final DMSO concentration of 2-5%. If precipitation persists, consider adding a mild, non-denaturing detergent (e.g., 0.01% CHAPS or Tween-20) to increase the solubility limit of the hydrophobic probe.

Q4: How do I distinguish true covalent binding from non-specific hydrophobic aggregation in my mass spectrometry data? Application Scientist Insight: The lipophilic nature of the N-cyclohexylbenzamide moiety can lead to strong non-covalent interactions that survive mild washing steps, leading to false positives in intact mass analysis.

  • Action: True covalent adducts are irreversible. Implement a stringent denaturation step (e.g., boiling in 1% SDS or precipitation in organic solvents) prior to digestion[3]. Only the covalently attached probe will survive this treatment and yield the characteristic +258.14 Da mass shift on the specific peptide fragment during LC-MS/MS.

References

1.[1] 2. [2] 3.[3] 4.[4]

Sources

2-[(chloroacetyl)amino]-N-cyclohexylbenzamide reaction condition refinement

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and reaction refinement of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide . This guide is designed for researchers and drug development professionals optimizing the N-acylation of anthranilamide derivatives.

The synthesis relies on the nucleophilic acyl substitution of chloroacetyl chloride by the primary aromatic amine of 2-amino-N-cyclohexylbenzamide[1]. Because the chloroacetyl moiety is a highly reactive electrophile used in targeted covalent inhibitors[2], achieving high yield and purity requires strict control over reaction kinetics, temperature, and anhydrous conditions.

Workflow Visualization

G Start Reactants: 2-amino-N-cyclohexylbenzamide + Chloroacetyl chloride Conditions Reaction Conditions: Anhydrous DCM, TEA (1.2 eq) 0 °C to RT, N2 atmosphere Start->Conditions Monitor Monitor via TLC/LC-MS (1-2 hours) Conditions->Monitor Issue1 Issue: Over-acylation (Di-chloroacetamide) Monitor->Issue1 Multiple spots Issue2 Issue: Incomplete Reaction (Hydrolysis of Acyl Chloride) Monitor->Issue2 SM remains Workup Aqueous Workup: Wash with Sat. NaHCO3 & Brine Monitor->Workup Complete conversion Fix1 Fix: Strict 1.05 eq Acyl Chloride Maintain 0 °C longer Issue1->Fix1 Fix1->Conditions Fix2 Fix: Ensure anhydrous solvent Check TEA dryness Issue2->Fix2 Fix2->Conditions Product Pure Product: 2-[(chloroacetyl)amino] -N-cyclohexylbenzamide Workup->Product

Reaction workflow and troubleshooting logic for chloroacetylation of 2-amino-N-cyclohexylbenzamide.

Step-by-Step Methodology: Optimized Acylation Protocol

To ensure reproducibility, this protocol is designed as a self-validating system with built-in observational checkpoints.

Step 1: Preparation & Purging In an oven-dried round-bottom flask under an inert Nitrogen (N₂) atmosphere, dissolve 1.0 equivalent of 2-amino-N-cyclohexylbenzamide in anhydrous Dichloromethane (DCM) to achieve a concentration of ~0.2 M[2]. Validation Check: The solution must be completely clear. Cloudiness indicates the presence of moisture, which will ruin the acylating agent.

Step 2: Base Addition Add 1.2 equivalents of anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the stirring solution[2]. Stir for 10 minutes to ensure homogeneity.

Step 3: Thermal Control Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Causality: Chloroacetylation is highly exothermic. Initial cooling prevents thermal runaway, suppresses the formation of di-acylated byproducts, and minimizes solvent evaporation[1].

Step 4: Electrophile Addition Dissolve 1.05 equivalents of chloroacetyl chloride in a small volume of anhydrous DCM. Add this solution dropwise via an addition funnel over 15–30 minutes, strictly maintaining the internal temperature below 10 °C[1][3]. Validation Check: A white precipitate (TEA·HCl salt) will begin to form immediately, confirming the nucleophilic attack is proceeding successfully.

Step 5: Propagation Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for an additional 1 to 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate) or LC-MS until the primary amine is consumed[3][4].

Step 6: Quenching & Workup Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any unreacted chloroacetyl chloride and excess HCl[2]. Transfer to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 7: Purification Purify the crude solid via recrystallization from hot ethanol to yield pure 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide[2].

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reagent selection and reaction efficiency.

EntrySolventBase (Eq)Acyl Chloride (Eq)Temp (°C)Yield (%)Major Impurity Profile
1THFK₂CO₃ (1.5)1.202565%Di-acylated byproduct
2DMFTEA (1.5)1.100 to 2578%Unreacted starting material
3DCMTEA (1.2)1.050 to 2592%Trace starting material
4DCMDIPEA (1.2)1.050 to 2594% None (Optimal)

Note: DIPEA (Entry 4) provides superior yields compared to TEA (Entry 3) due to its increased steric bulk, which prevents it from acting as a competing nucleophile while effectively scavenging HCl.

Troubleshooting & FAQs

Q1: I am observing a significant amount of di-acylated byproduct (over-acylation). How do I prevent this? Application Scientist Insight: Over-acylation occurs when the newly formed amide nitrogen acts as a nucleophile and attacks a second molecule of chloroacetyl chloride. Causality & Fix: This side reaction is driven by an excess of the acylating agent and elevated temperatures. Because the primary aromatic amine is more nucleophilic than the resulting secondary amide, kinetic control is your best tool. Ensure you are using strictly 1.05 equivalents of chloroacetyl chloride and maintain the temperature strictly at 0 °C during the entire addition phase[1][3]. If the issue persists, switch to a bulkier base like DIPEA[2], which sterically hinders the deprotonation of the secondary amide, significantly reducing its nucleophilicity.

Q2: My reaction stalls at 70% conversion, and unreacted 2-amino-N-cyclohexylbenzamide remains. Should I just add more chloroacetyl chloride? Application Scientist Insight: Stalled reactions in this specific workflow are almost always due to the hydrolysis of chloroacetyl chloride into chloroacetic acid and HCl, rather than a mathematical lack of stoichiometry. Causality & Fix: Chloroacetyl chloride is highly sensitive to moisture. If your DCM or base is not strictly anhydrous, ambient water will outcompete the aniline for the electrophile[5]. Do not simply dump more reagent into the flask, as this generates excess HCl and complicates the workup. Instead, verify the water content of your solvent (Karl Fischer titration < 50 ppm). To salvage a stalled reaction, cool the mixture back to 0 °C, and add 0.2 eq of fresh chloroacetyl chloride alongside 0.2 eq of fresh base.

Q3: During the workup, I am getting a stubborn emulsion when washing with aqueous NaHCO₃. How can I break it? Application Scientist Insight: Emulsions in DCM/water extractions during amide couplings are typically caused by the precipitation of localized salts or the amphiphilic nature of unreacted starting materials. Causality & Fix: The TEA·HCl (or DIPEA·HCl) salt byproduct is highly soluble in water but can form a supersaturated, soapy interface if the aqueous volume is too low. To fix this, dilute the biphasic mixture with additional DCM and water (1:1 v/v) to decrease the concentration of the solutes. Pro-tip: Filtering the crude reaction mixture through a thin Celite pad before the aqueous quench removes the bulk of the precipitated amine-hydrochloride salts, drastically reducing emulsion formation during the liquid-liquid extraction.

Q4: The final product is slightly yellow instead of white. Is the chloroacetyl group degrading? Application Scientist Insight: The chloroacetyl group is relatively stable under neutral conditions. The discoloration is almost certainly coming from the aniline precursor. Causality & Fix: 2-amino-N-cyclohexylbenzamide is prone to trace oxidative degradation when exposed to ambient air, forming highly colored azo or quinone-imine impurities. Always purge the reaction vessel with Nitrogen or Argon prior to starting the reaction[2]. To remove the yellow color from your final product, recrystallization from hot ethanol with a small amount of activated charcoal (Darco) is highly effective.

References

1.1. Benchchem. 2. 2. Benchchem. 3.3. Google Patents. 4.5. RSC Advances. 5. 4. CyberLeninka.

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling up the synthesis of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide. This molecule is a critical intermediate, often utilized in the development of kinase inhibitors and biologically active benzamide pharmacophores [1].

The transformation relies on the chloroacetylation of the primary aniline moiety of 2-amino-N-cyclohexylbenzamide. While seemingly a straightforward nucleophilic acyl substitution, the bifunctional nature of the product—containing both a highly reactive alpha-chloroamide and a secondary benzamide—introduces competing kinetic pathways that can severely compromise yield and purity if not strictly controlled.

Reaction Kinetics & Impurity Pathways

SynthesisWorkflow SM 2-Amino-N-cyclohexylbenzamide (Primary Nucleophile) Product 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (Target Product) SM->Product + Reagent, Base (0-5°C, Kinetic Control) Reagent Chloroacetyl Chloride (Electrophile) Reagent->Product Hydrolysis Chloroacetic Acid (Hydrolysis) Reagent->Hydrolysis H2O / Moisture (Side Reaction) BisAcyl Bis-acylated Impurity (Over-acylation) Product->BisAcyl Excess Reagent Strong Base Dimer Secondary Amine Dimer (Cross-coupling) Product->Dimer + Unreacted SM High Temp (S_N2) Cyclized Quinazolinone Derivative (Intramolecular Cyclization) Product->Cyclized Prolonged Heating (Intramolecular S_N2)

Reaction pathways and impurity generation in chloroacetylation.

Frequently Asked Questions & Troubleshooting Diagnostics

Q1: Why am I seeing a +76 m/z mass shift in my LC-MS analysis of the isolated product? Diagnosis: Formation of the bis-acylated impurity (N,N-bis(chloroacetyl) derivative). Causality: The primary aniline initially reacts to form the desired secondary amide. Although this new amide is sterically hindered and less nucleophilic due to the electron-withdrawing nature of the first acyl group, an excess of chloroacetyl chloride combined with a strong, homogeneous base (like triethylamine or DMAP) can force a second acylation event. As noted in standard 1, exceeding 1.1 equivalents of the acid chloride significantly increases the risk of bis-acylation [2]. Solution: Implement strict stoichiometric control (maximum 1.05 equivalents of chloroacetyl chloride). Switch from a strong organic base to a milder, heterogeneous inorganic base such as anhydrous K₂CO₃. This limits the local concentration of the deprotonated amide, kinetically favoring the mono-acylation of the more nucleophilic primary amine.

Q2: My reaction mixture thickens unexpectedly, and I detect a high-molecular-weight species (approx. double the product mass). What is happening? Diagnosis: Dimerization via intermolecular nucleophilic substitution (S_N2). Causality: The chloroacetyl group is a highly reactive alkylating agent. If the reaction is run at too high a concentration or if the temperature exceeds 10 °C, unreacted 2-amino-N-cyclohexylbenzamide can act as a nucleophile. It attacks the alpha-carbon of the newly formed 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide, displacing the chloride ion and forming a secondary amine dimer. Solution: Order of addition is critical. Never add the starting material to a solution containing the acid chloride and base. Instead, dissolve the starting material and base, and slowly add the chloroacetyl chloride dropwise at 0–5 °C [3]. This ensures the electrophile is consumed immediately by the most reactive species, minimizing the time the product and unreacted starting material coexist at elevated temperatures.

Q3: Upon scaling up, I noticed a new impurity that lacks the characteristic chlorine isotope pattern on MS. What is this degradation product? Diagnosis: Intramolecular cyclization leading to a quinazolinone or benzoxazine derivative. Causality: The target molecule contains a nucleophilic amide nitrogen (from the N-cyclohexylbenzamide group) in close proximity to the electrophilic chloroacetyl group. Prolonged reaction times or uncontrolled exotherms during scale-up provide the activation energy required for an intramolecular S_N2 attack, displacing the chloride and forming a stable heterocyclic ring. Solution: Implement strict reaction time limits (typically 2-4 hours). Quench the reaction immediately upon completion—verified by real-time HPLC—using cold water or saturated aqueous ammonium chloride. Avoid heating the reaction mixture above 20 °C at any stage, including during solvent evaporation.

Q4: I have a significant amount of unreacted starting material, even though I used the correct equivalents of chloroacetyl chloride. Why? Diagnosis: Hydrolysis of the acylating agent. Causality: Chloroacetyl chloride is extremely sensitive to moisture. Water in the solvent, hygroscopic bases, or ambient humidity will rapidly hydrolyze it to chloroacetic acid. Chloroacetic acid is unreactive towards the aniline under these non-coupling conditions, leaving the starting material unconsumed. Solution: Use rigorously dried solvents (e.g., anhydrous DCM over molecular sieves). Flush the reaction vessel with an inert gas (N₂ or Argon). Ensure the base is freshly dried.

Quantitative Data: Impurity Profiling & Control Strategy

To ensure regulatory compliance (e.g., ICH Q3A guidelines), monitor the following critical impurities during process development:

Impurity TypeMechanism of FormationAnalytical Signature (LC-MS / NMR)Acceptable LimitProcess Control Strategy
Bis-acylated Over-acylation+76 Da (m/z); Loss of amide N-H signal (~10-11 ppm)< 0.15%Stoichiometric control (1.05 eq max); Mild inorganic base.
Dimerized Intermolecular S_N2~ 2x mass minus HCl; Complex multiplet at alpha-carbon< 0.10%Strict temperature control (0-5 °C); Optimal solvent dilution.
Cyclized Intramolecular S_N2-36 Da (loss of HCl); Loss of Cl isotope pattern< 0.15%Avoid prolonged heating; Prompt quenching upon completion.
Chloroacetic Acid HydrolysisGC-MS detection; Broad -OH peak in NMR< 0.50%Anhydrous conditions; Inert atmosphere; Dry reagents.
Self-Validating Experimental Protocol: Kinetically Controlled Chloroacetylation

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation checkpoint of the current phase is successfully met.

Phase 1: System Preparation & Dehydration

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an internal temperature probe, and an addition funnel. Purge with dry Nitrogen for 15 minutes.

  • Add 10 volumes of anhydrous Dichloromethane (DCM).

  • Validation Checkpoint 1: Perform a Karl Fischer titration on the solvent in the flask. Proceed only if H₂O content is < 50 ppm.

Phase 2: Nucleophile Activation

  • Add 2-amino-N-cyclohexylbenzamide (1.00 eq) to the flask. Stir until complete dissolution is achieved.

  • Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (1.50 eq). Causality: K₂CO₃ provides a heterogeneous basic environment that neutralizes HCl without catalyzing over-acylation.

  • Cool the suspension using an ice-brine bath.

  • Validation Checkpoint 2: Monitor the internal temperature probe. Proceed to Phase 3 only when the internal temperature stabilizes between 0 °C and 2 °C.

Phase 3: Electrophile Addition (The Critical Step)

  • Prepare a solution of chloroacetyl chloride (1.05 eq) in 2 volumes of anhydrous DCM.

  • Transfer this solution to the addition funnel and add dropwise to the reaction mixture over 60-90 minutes.

  • Validation Checkpoint 3: Continuously monitor the internal temperature. The addition rate must be dynamically adjusted to ensure the internal temperature never exceeds 5 °C. If it reaches 5 °C, pause addition immediately.

Phase 4: Quenching & Isolation

  • Once addition is complete, stir the reaction at 0–5 °C for 2 hours.

  • Validation Checkpoint 4: Pull a 0.1 mL aliquot, quench in water/MeCN, and analyze via HPLC. Proceed to quench only if the starting material peak area is < 2.0%. If > 2.0%, stir for an additional 1 hour.

  • Quench the reaction by adding 5 volumes of ice-cold distilled water. Stir vigorously for 10 minutes.

  • Separate the organic layer. Wash sequentially with 5% aqueous citric acid (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crucial: Keep the water bath temperature below 25 °C to prevent intramolecular cyclization.

References
  • Amide Bond Formation Strategies for N-Cyclohexylbenzamide Benchchem
  • 2-Chloro-N-(4-chlorophenyl)
  • 1,4-Bis(chloroacetyl)

Sources

Technical Support Center: HPLC Method Development for 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (CAS: 531540-45-1).

Successful method development is not about trial and error; it is about understanding the causality between a molecule's physicochemical properties and its behavior in a fluidic system. This molecule presents a unique triad of features: a highly lipophilic cyclohexyl ring, a UV-absorbing benzamide core, and a chemically reactive chloroacetyl group. This guide provides a self-validating framework to ensure scientific integrity, reproducibility, and analytical confidence.

Mechanistic Rationale & Method Causality

Before executing any protocol, we must establish the chemical logic driving our experimental parameters.

  • Stationary Phase Selection: The N-cyclohexyl group imparts significant hydrophobicity to the molecule. To achieve adequate retention and prevent secondary interactions, a densely bonded, fully end-capped C18 column is required.

  • Mobile Phase pH Control: The chloroacetamide moiety is an alkylating agent highly susceptible to base-catalyzed hydrolysis and nucleophilic substitution. Maintaining a mobile phase pH between 2.0 and 3.0 using Formic Acid prevents the degradation of the chloroacetyl group during the run. This aligns with established protocols for chloroacetamide analysis, which mandate acidic conditions to ensure molecular stability [1][1].

  • Detection Strategy: Benzamide compounds possess a strong conjugated chromophore (aromatic ring coupled with an amide bond), making UV detection at 254 nm the optimal choice for maximizing signal-to-noise ratio and baseline stability [2][2].

Workflow Step1 Analyte Profiling Benzamide + Chloroacetyl Step2 Column Selection End-capped C18 Step1->Step2 Step3 Mobile Phase Acidic pH (Formic Acid) Step2->Step3 Step4 Gradient Elution Water / Acetonitrile Step3->Step4 Step5 Detection UV at 254 nm Step4->Step5

Figure 1: Systematic HPLC method development workflow for benzamide derivatives.

Core Experimental Protocol

The following methodology is designed as a self-validating system . By incorporating system suitability checks directly into the workflow, you guarantee the integrity of your data before committing to a full sample sequence.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationMechanistic Rationale
Column C18, 150 x 4.6 mm, 3.5 µmBalances resolution and efficiency; end-capped to reduce tailing.
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to ~2.7, stabilizing the reactive chloroacetyl group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides optimal elution strength for the lipophilic cyclohexyl group.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, ensuring optimal van Deemter efficiency.
Column Temp 30 °CReduces mobile phase viscosity and ensures retention time reproducibility.
Detection UV at 254 nmTargets the benzamide chromophore maximum absorption.
Injection Vol 10 µLPrevents column overloading while maintaining adequate sensitivity.
Step-by-Step Execution

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm) for Mobile Phase A.

  • Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile for Mobile Phase B.

  • Self-Validation Check: Degas both phases ultrasonically for 10 minutes. Monitor the baseline at 254 nm; ensure baseline noise is < 0.05 mAU before proceeding.

Step 2: Standard Solution Preparation

  • Accurately weigh 10.0 mg of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide.

  • Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL Stock Solution.

  • Dilute to a working concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Self-Validation Check: Prepare a duplicate standard. Inject both. The peak area relative standard deviation (RSD) between duplicates must be ≤ 2.0%.

Step 3: Gradient Execution & Equilibration Execute the following gradient profile to ensure sharp peak focusing and complete elution:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte at the column head)

  • 2.0 - 10.0 min: 10% to 90% B (Linear gradient to elute the hydrophobic compound)

  • 10.0 - 12.0 min: 90% B (Column wash to remove strongly retained impurities)

  • 12.0 - 12.1 min: 90% to 10% B (Return to initial conditions)

  • 12.1 - 17.0 min: 10% B (Re-equilibration)

Troubleshooting Guide

When analyzing reactive amides, unexpected chromatographic behavior is often rooted in chemical degradation or phase mismatch.

Table 2: Troubleshooting Matrix
IssueQuantitative ThresholdRoot CauseSolution
Retention Time Shift > 0.1 min drift per runInadequate re-equilibration or phase dewettingIncrease re-equilibration time to ≥ 5 column volumes (5 mins at 1 mL/min).
Peak Tailing Asymmetry Factor > 1.8Secondary silanol interactionsEnsure pH < 3.0; verify the use of a fully end-capped C18 column.
Degradant Peak > 0.5% Area in AutosamplerChloroacetyl hydrolysisStore samples at 4 °C; use an acidic diluent for final sample prep.

Q: I am observing a secondary peak that grows larger over time in my autosampler vials. What is happening? A: You are observing the hydrolysis of the chloroacetyl group. The chloroacetamide moiety is highly reactive. If your sample diluent contains water without an acidic buffer, or if the pH exceeds 6.0, the chlorine atom is displaced by a hydroxyl group over time via nucleophilic substitution. Actionable Fix: Always prepare your final sample dilutions in a slightly acidic diluent (e.g., 0.1% formic acid) and keep the autosampler temperature at 4 °C to kinetically suppress degradation.

Degradation Parent 2-[(chloroacetyl)amino]- N-cyclohexylbenzamide Base High pH / Nucleophiles (e.g., unbuffered water) Parent->Base Degradation Trigger Hydrolysis Hydrolysis Product (Hydroxyacetyl derivative) Base->Hydrolysis OH- attack Amine Amine Adducts (If amine buffers used) Base->Amine NH2-R attack

Figure 2: Primary degradation pathways of the chloroacetyl moiety under improper pH conditions.

Q: My retention times are shifting earlier with every injection. How do I fix this? A: This is a classic symptom of inadequate column re-equilibration. Because the gradient starts at a highly aqueous composition (10% B), the hydrophobic C18 chains may collapse if not properly solvated, or the column may simply need more time to return to initial conditions. Ensure your re-equilibration time is at least 5 column volumes.

Frequently Asked Questions (FAQs)

Q: Can I substitute Methanol for Acetonitrile in the mobile phase? A: Yes, but with extreme caution. Methanol is a protic solvent. Because 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide has a reactive chloroacetyl group, storing the compound in methanol for extended periods can lead to solvolysis (formation of a methoxyacetyl derivative). If you must use methanol to alter selectivity, prepare your samples fresh daily and avoid leaving them in the autosampler for more than 12 hours.

Q: Is this method directly transferable to LC-MS? A: Yes. The use of 0.1% formic acid makes this method completely volatile and MS-compatible. Benzamide derivatives ionize highly efficiently in positive electrospray ionization (ESI+) mode, yielding strong [M+H]+ signals, making this gradient system ideal for downstream pharmacokinetic or impurity profiling [3][3].

References

  • Title: Separation of Chloroacetamide on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Technical Support Center: A Guide to the Scaled-Up Synthesis of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide. This resource is designed for researchers, chemists, and professionals in drug development who are looking to scale up this important chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring efficiency, high yield, and purity.

Introduction to the Synthesis

The synthesis of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide is a crucial step in the development of various compounds of pharmaceutical interest. The core of this synthesis involves the N-acylation of 2-amino-N-cyclohexylbenzamide with chloroacetyl chloride. While seemingly straightforward, scaling up this reaction can present a number of challenges, from managing reaction kinetics to controlling impurity profiles. This guide provides practical, experience-driven solutions to common issues encountered in the laboratory and during scale-up.

The overall synthetic pathway is illustrated below:

Synthesis_Pathway 2-Amino-N-cyclohexylbenzamide 2-Amino-N-cyclohexylbenzamide Product 2-[(chloroacetyl)amino]- N-cyclohexylbenzamide 2-Amino-N-cyclohexylbenzamide->Product   + Chloroacetyl Chloride (Solvent, Base)

Caption: Synthetic route for 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing both the likely causes and actionable solutions.

Question 1: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields are a common challenge when scaling up N-acylation reactions. The root cause often lies in one or more of the following factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material persists, consider extending the reaction time. Gentle heating can also be beneficial, but be mindful of potential side reactions at elevated temperatures. For larger scale reactions, ensuring adequate mixing is crucial to maintain a homogeneous reaction mixture.

  • Sub-optimal Reagent Stoichiometry: An incorrect molar ratio of the amine to the chloroacetyl chloride can lead to incomplete conversion of the starting material.

    • Solution: A slight excess of chloroacetyl chloride (typically 1.1 to 1.2 equivalents) is often used to drive the reaction to completion. However, a large excess can lead to the formation of di-acylated byproducts or other impurities. It is advisable to perform small-scale experiments to determine the optimal stoichiometry for your specific conditions.

  • Poor Reagent Purity: Impurities present in the 2-amino-N-cyclohexylbenzamide, chloroacetyl chloride, or solvent can interfere with the reaction.

    • Solution: Ensure all reagents are of high purity. Chloroacetyl chloride is moisture-sensitive and should be handled accordingly. Solvents should be anhydrous, as water can react with chloroacetyl chloride. If necessary, purify the starting materials before use.

  • Inappropriate Base or Base Stoichiometry: The choice and amount of base are critical for neutralizing the HCl generated during the reaction.

    • Solution: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used. A sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective, especially in preventing side reactions. Use at least one equivalent of the base to neutralize the generated HCl. An excess of base can sometimes be beneficial, but can also lead to side reactions.

  • Inadequate Temperature Control: The reaction is exothermic. Poor temperature control, especially during the addition of chloroacetyl chloride, can lead to the formation of byproducts.

    • Solution: Add the chloroacetyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the exotherm. Maintain this temperature for a period before allowing the reaction to warm to room temperature.

Question 2: I am observing significant side product formation. What are these impurities and how can I minimize them?

Answer: The formation of impurities can complicate purification and reduce the overall yield. Common side products and mitigation strategies include:

  • Di-acylation Product: Although less common with primary anilines, di-acylation can occur under forcing conditions or with a large excess of the acylating agent.

    • Solution: Use a stoichiometric amount of chloroacetyl chloride or add it slowly to the reaction mixture to avoid a large excess at any given time.

  • Hydrolysis of Chloroacetyl Chloride: If moisture is present in the reaction, chloroacetyl chloride can hydrolyze to chloroacetic acid.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Reaction with the Solvent: Some solvents can react with chloroacetyl chloride.

    • Solution: Choose an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

  • Formation of N-phenylglycineanilides: In the presence of excess aniline starting material, the product can potentially react further to form N-phenylglycineanilide derivatives.

    • Solution: Careful control of stoichiometry and reaction time is crucial. Monitoring the reaction progress and stopping it once the starting material is consumed can help minimize this side reaction.

Question 3: The work-up and purification of my product are proving difficult. What are the best practices?

Answer: A well-designed work-up and purification strategy is essential for obtaining a high-purity product.

  • Work-up Procedure:

    • Quenching: After the reaction is complete, it should be carefully quenched. This is often done by adding water or a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining chloroacetyl chloride and the hydrochloride salt of the base.

    • Extraction: The product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. Ensure the pH of the aqueous layer is adjusted to keep your product in the organic phase.

    • Washing: The organic layer should be washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted 2-amino-N-cyclohexylbenzamide and the organic base, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts, and finally with brine to remove residual water.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying solid products on a large scale.

      • Solvent Selection: A good recrystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below. Common solvents for recrystallization of benzamide derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

      • Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.

    • Column Chromatography: While effective for small-scale purification, column chromatography can be less practical for large-scale synthesis due to the large volumes of solvent required.

      • Tailing: The basic nature of the amide and any residual amine can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can help mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents are generally preferred. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and have been shown to be effective. The solubility of the starting material and product should be considered when selecting a solvent.

Q2: What is the role of the base in this reaction?

A2: The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and chloroacetyl chloride. This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.

Q3: How does temperature affect the reaction?

A3: Temperature is a critical parameter. The reaction is typically started at a low temperature (0-5 °C) during the addition of the reactive chloroacetyl chloride to control the exotherm and minimize side reactions. The reaction is then often allowed to warm to room temperature to ensure it goes to completion. For sluggish reactions, gentle heating may be necessary, but this should be done with caution as higher temperatures can promote the formation of impurities.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to give good separation between the starting material and the product. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Experimental Protocols

Representative Protocol for the Synthesis of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-N-cyclohexylbenzamide (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for one hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture back to 0-5 °C and slowly add water to quench the reaction.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

ParameterRecommended Value
Reagents
2-Amino-N-cyclohexylbenzamide1.0 equivalent
Chloroacetyl Chloride1.1 - 1.2 equivalents
Triethylamine1.2 - 1.5 equivalents
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature of Addition0 - 5 °C
Reaction TemperatureRoom Temperature
Reaction Time2 - 6 hours (monitor by TLC/HPLC)

Troubleshooting Decision Tree

Troubleshooting_Workflow cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Impurity_Formation Significant Impurities? Low_Yield->Impurity_Formation Workup_Issues Work-up/Purification Issues? Low_Yield->Workup_Issues Extend_Time_Heat Extend Reaction Time / Gentle Heat Incomplete_Reaction->Extend_Time_Heat Yes Optimize_Stoichiometry Optimize Reagent Stoichiometry Incomplete_Reaction->Optimize_Stoichiometry Yes Check_Purity Check Reagent/Solvent Purity Incomplete_Reaction->Check_Purity Yes Optimize_Base Optimize Base/Stoichiometry Incomplete_Reaction->Optimize_Base Yes Impurity_Formation->Optimize_Stoichiometry Yes Impurity_Formation->Check_Purity Yes Control_Temperature Improve Temperature Control Impurity_Formation->Control_Temperature Yes Optimize_Workup Optimize Work-up pH & Extraction Workup_Issues->Optimize_Workup Yes Recrystallization Optimize Recrystallization Solvent Workup_Issues->Recrystallization Yes

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone. BenchChem.
  • PrepChem. (2019, November 22). Synthesis of N-cyclohexylbenzamide (Compound (2)-4). PrepChem.com.
  • BenchChem. 2-Amino-5-chloro-N-cyclohexylbenzamide.
  • Nodzu, R., & Komatsu, S. (1922). Reaction between Aniline and Chloracetic acid, I. Memoirs of the College of Science, Kyoto Imperial University. Series A, 5(4), 133-139.
  • Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)
  • Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • Santa Cruz Biotechnology. 2-Amino-N-cyclohexylbenzamide.
  • PubChem. 2-Amino-N-cyclohexylbenzamide.
  • Balaji, B. S., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
  • Al-Hourani, B. J. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6846-6866.
  • BenchChem. 2-[(Chloroacetyl)amino]-N-phenylbenzamide Supplier.
  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • LibreTexts.
  • Moussebois, C. H., Heremans, J. F., Osinski, P., & Rennerts, W. (1976). Synthesis of N-chloroacetyl derivatives of amino acids and their use for the conjugation of polypeptides to thiol-carrying compounds. The Journal of Organic Chemistry, 41(8), 1340-1343.
  • Moawad, E. B. (1989). Synthesis of some new heterocyclic compounds with expected potential biological activity. Journal of Islamic Academy of Sciences, 2(4), 237-240.
  • Balaji, B. S., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 488-495.
  • Albericio, F., & Carpino, L. A. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(i), 12-35.
  • Sigma-Aldrich. 2-[(chloroacetyl)amino]benzamide.
  • CN116730859A - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Gonen, Z., & Ozturk, T. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1069-1082.
  • US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjug
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-Amino-N-cyclohexyl-N-methylbenzylamine. BenchChem.
  • BenchChem Technical Support Team. (2025). Challenges in the scale-up synthesis of 2-Amino-3-chloro-5-cyanopyridine. BenchChem.
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  • Fochi, M., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal.
  • Kent, S. B. H. (2012). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 109(43), 17333-17334.
  • Wang, L., et al. (2018).

Validation & Comparative

Comparing the reactivity of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide with iodoacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Electrophilic Reactivity, Covalent Ligand Discovery, and Proteomic Sample Preparation

Executive Summary: The Paradigm Shift from Reactivity to Affinity

In the realm of cysteine bioconjugation, the choice of alkylating agent dictates the trajectory of the experiment. For decades, Iodoacetamide (IAA) has served as the gold standard for global cysteine capping in bottom-up proteomics due to its rapid, indiscriminate reactivity[1]. However, the rise of Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD) has necessitated a shift toward electrophiles with lower intrinsic reactivity but higher structural complexity[2].

2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (CAS: 531540-45-1) exemplifies this modern approach. By coupling a less reactive chloroacetamide warhead with a bulky, hydrophobic recognition element (the N-cyclohexylbenzamide moiety), this compound shifts the driving force of alkylation from intrinsic chemical reactivity to non-covalent binding affinity. This guide provides a rigorous, data-backed comparison of these two reagents, detailing the causality behind their divergent applications.

Mechanistic Causality: Why Structure Dictates Function

To understand the operational differences between these reagents, we must examine the thermodynamics and quantum mechanics governing their


 (bimolecular nucleophilic substitution) reaction pathways.
The Leaving Group & Intrinsic Reactivity

IAA relies on the iodide ion (


), an exceptionally large and polarizable leaving group. The weak carbon-iodine bond results in a low activation energy barrier, making IAA highly electrophilic[1]. It will rapidly alkylate almost any accessible free thiol. Conversely, the chloride ion (

) in the chloroacetamide derivative is a significantly poorer leaving group, rendering the alpha-carbon far less intrinsically reactive[1].
Steric Architecture & LUMO Accessibility

Beyond the leaving group, the steric environment plays a critical role. IAA is minimal in size, allowing it to easily access buried cysteines. In contrast, 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide possesses a bulky architecture. Quantum Mechanical (QM) analyses of substituted chloroacetamides demonstrate that bulky substituents sterically restrict access to the Lowest Unoccupied Molecular Orbital (LUMO) lobe on the C-Cl carbon, further depressing reaction rates in solution[3].

The Causality of Targeted Covalent Binding: Because of its high activation energy barrier, the chloroacetamide derivative rarely reacts with cysteines through random collisions. Instead, the N-cyclohexylbenzamide moiety must first bind to a complementary hydrophobic pocket on the target protein. This non-covalent binding event drastically increases the effective local concentration of the warhead and restricts its conformational freedom, perfectly aligning it with a neighboring nucleophilic cysteine to drive the


 reaction forward[2].
Off-Target Profiles
  • IAA: Its hyper-reactivity leads to well-documented off-target alkylation of lysine, histidine, and N-termini, particularly if the reaction exceeds 30 minutes or is exposed to light[1],[4].

  • Chloroacetamides: While highly selective against other nucleophilic amino acids, chloroacetamides have a unique, adverse side effect: they can induce significant artifactual oxidation of methionine residues (up to 40% of Met-containing peptides, compared to 2–5% with IAA)[5],[4].

Performance Data Comparison

The following table summarizes the quantitative and qualitative differences between the two reagents, providing a framework for reagent selection.

FeatureIodoacetamide (IAA)2-[(chloroacetyl)amino]-N-cyclohexylbenzamide
Reactive Warhead IodoacetamideChloroacetamide
Reaction Mechanism Rapid

(Reactivity-driven)
Slow

(Affinity-driven)
Leaving Group Quality Excellent (Iodide)Poor to Moderate (Chloride)
Steric Hindrance MinimalHigh (Bulky recognition moiety)
Cysteine Specificity Moderate (Prone to over-alkylation)Very High (Requires structural alignment)
Primary Off-Target Risk Alkylation of Lys, His, Asp, Glu[4]Methionine oxidation (up to 40%)[4]
Primary Application Global Cysteine Capping (Proteomics)Fragment-Based Drug Discovery (FBDD)[2]

Visualizing Mechanistic and Experimental Divergence

Mechanism IAA Iodoacetamide (IAA) Small, High Reactivity Kinetics_IAA Fast S_N2 Kinetics (Iodide Leaving Group) IAA->Kinetics_IAA CCB 2-[(chloroacetyl)amino]- N-cyclohexylbenzamide Bulky, Low Reactivity Kinetics_CCB Slow S_N2 Kinetics (Chloride Leaving Group) CCB->Kinetics_CCB Outcome_IAA Pan-Cysteine Capping & Off-Target Alkylation Kinetics_IAA->Outcome_IAA Outcome_CCB Affinity-Driven Targeted Covalent Binding Kinetics_CCB->Outcome_CCB

Fig 1. Mechanistic divergence between reactivity-driven IAA and affinity-driven chloroacetamide.

Workflow Start Protein Sample Path1 Reduction (DTT/TCEP) Start->Path1 Path2 Incubation with Fragment Library Start->Path2 Add_IAA Add IAA (Dark, 30 min) Path1->Add_IAA Add_CCB Add CCB (Dose-dependent, 2-4h) Path2->Add_CCB MS_IAA LC-MS/MS (100% Cys Coverage) Add_IAA->MS_IAA MS_CCB Intact MS / ABPP (Selective Labeling) Add_CCB->MS_CCB

Fig 2. Parallel experimental workflows for global capping (IAA) vs. targeted screening (CCB).

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be designed as self-validating systems. The following methodologies incorporate internal controls to verify that the chemical logic holds true in practice.

Protocol A: Global Cysteine Capping using Iodoacetamide (Proteomics)

Objective: Achieve 100% alkylation of cysteines while preventing off-target modification.

  • Reduction: Denature the protein sample (e.g., in 8M Urea) and reduce disulfide bonds using 5-10 mM Dithiothreitol (DTT) or TCEP for 30 minutes at 37°C.

  • Alkylation: Add IAA to a final concentration of 15-20 mM.

    • Causality Check: The molar ratio of IAA to reducing agent should be approximately 2:1 to 3:1 to ensure complete alkylation without excessive free IAA.

  • Incubation: Incubate in the strict dark at room temperature for exactly 30 minutes.

    • Causality Check: Light catalyzes the generation of free iodine radicals, which rapidly exacerbate off-target alkylation of tyrosine and histidine.

  • Quenching (Self-Validation Step): Add excess DTT (e.g., 10 mM) to quench unreacted IAA.

  • Data Analysis Validation: During LC-MS/MS database searching, set carbamidomethylation (+57.021 Da) of Cys as a fixed modification. To validate protocol success, set carbamidomethylation of Lys and His as variable modifications. If >5% of Lys/His residues show +57 Da, the IAA concentration was too high or incubation was too long[4].

Protocol B: Covalent Ligand Screening with 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

Objective: Identify specific, affinity-driven covalent modification of a target protein.

  • Preparation: Maintain the target protein in its native, folded state in a physiological buffer (e.g., PBS, pH 7.4). Do not add strong denaturants, as the reaction relies on the structural integrity of the binding pocket[2].

  • Dose-Response Incubation: Treat aliquots of the protein with a concentration gradient of the chloroacetamide compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for 2 to 4 hours at 37°C.

    • Causality Check: The extended incubation time compensates for the low intrinsic reactivity of the chloride leaving group.

  • Competition Assay (Self-Validation Step): In a parallel control group, pre-incubate the protein with a known, high-affinity non-covalent inhibitor of the target pocket for 30 minutes before adding the chloroacetamide.

    • Validation Logic: If the covalent labeling is truly affinity-driven (directed by the N-cyclohexylbenzamide moiety), the pre-incubation will block the pocket, preventing the local concentration effect and completely abolishing covalent adduct formation.

  • Analysis: Analyze via Intact Mass Spectrometry. A successful reaction will show a mass shift corresponding to the exact mass of the compound minus HCl. Ensure LC-MS/MS searches account for potential methionine oxidation (+15.995 Da) as a variable modification[5],[4].

References

Sources

Cross-Reactivity Profiling of 2-[(Chloroacetyl)amino]-N-cyclohexylbenzamide: A Comparative Guide to Covalent Electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (CAS: 531540-45-1) serves as a prototypical chloroacetamide-based covalent fragment utilized in Fragment-Based Lead Discovery (FBLD). While chloroacetamides are highly effective at mapping ligandable cysteines across the human proteome , their intrinsic electrophilicity demands rigorous cross-reactivity profiling. This guide objectively compares the chemoproteomic performance of chloroacetamide warheads against alternative electrophiles (such as acrylamides and vinyl sulfones) and details the self-validating methodologies required to quantify off-target liabilities in native biological systems.

Mechanistic Basis of Cross-Reactivity

The cross-reactivity profile of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide is fundamentally dictated by its reaction mechanism. Chloroacetamides undergo an irreversible


 nucleophilic substitution. A deprotonated, highly nucleophilic cysteine thiolate attacks the 

-carbon of the warhead, displacing the chloride leaving group to form a stable thioether bond.

Because the


 trajectory is less sterically demanding than the conjugate addition required by Michael acceptors (e.g., acrylamides), chloroacetamides generally exhibit a broader reactivity profile. They are prone to indiscriminate alkylation of "hyper-reactive" cysteines—cysteines with a lowered pKa due to local microenvironment factors—even in the absence of strong non-covalent target affinity .

Comparative Profiling: Chloroacetamides vs. Alternative Electrophiles

When optimizing a hit like 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide, medicinal chemists must benchmark its cross-reactivity against alternative warheads. Large-scale chemoproteomic screens reveal that chloroacetamides ligand approximately five-fold more cysteine sites globally than structurally matched acrylamides .

Table 1: Quantitative Comparison of Electrophilic Warheads in Native Proteomes

Electrophilic WarheadReaction MechanismRelative Intrinsic Reactivity (GSH

)
Median Proteome Hit Rate (Ligandable Cysteines)ReversibilityBest Use Case
Chloroacetamide (e.g., 531540-45-1)

Alkylation
High (< 1 hour)~0.09% (~14 sites/fragment )IrreversibleInitial FBLD screening; target identification
Acrylamide Michael AdditionModerate (2 - 12 hours)~0.018% (~2 sites/fragment )Irreversible (Physiological)Late-stage lead optimization; targeted therapeutics
Vinyl Sulfonamide Michael AdditionHigh (< 1 hour)~0.08% (~12 sites/fragment )IrreversibleProbes requiring high reactivity but distinct geometry
Fluoroacetamide

Alkylation
Very Low (> 24 hours)< 0.005%IrreversibleHighly targeted, proximity-driven covalent capture

(Data synthesized from competitive ABPP library screens )

Experimental Methodology: Competitive isoTOP-ABPP

To objectively quantify the cross-reactivity of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide, Activity-Based Protein Profiling (ABPP) coupled with isotopic Tandem Orthogonal Proteolysis (isoTOP-ABPP) is the gold standard . This protocol is a self-validating system: by using a broadly reactive alkyne probe to compete with the fragment, only cysteines that are covalently occupied by the fragment will show a reduction in probe labeling.

Step-by-Step isoTOP-ABPP Protocol:

  • In Situ Proteome Treatment: Treat live cells (e.g., MDA-MB-231) or native lysates with 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (Test, 50-500

    
    M) or DMSO (Control) for 1 hour.
    
    • Causality: Performing this in native proteomes preserves the tertiary structure and local microenvironments that dictate cysteine pKa and hyper-reactivity .

  • Probe Competition: Lyse cells (if treating live) and label both proteomes with a broadly reactive iodoacetamide-alkyne (IA-alkyne) probe (100

    
    M) for 1 hour.
    
    • Causality: The IA-alkyne covalently tags all remaining unreacted, accessible cysteines. Cysteines already modified by the chloroacetamide fragment are sterically and chemically blocked from reacting with the probe.

  • Click Chemistry (CuAAC): Conjugate the Test proteome with a "Light" isotopically labeled cleavable biotin-azide tag, and the Control proteome with a "Heavy" tag via Copper-Catalyzed Azide-Alkyne Cycloaddition.

  • Enrichment and Digestion: Combine the Heavy and Light proteomes in a 1:1 ratio. Enrich biotinylated proteins using streptavidin agarose beads. Perform on-bead tryptic digestion to remove non-cysteine-containing peptides.

  • Peptide Release and LC-MS/MS: Cleave the biotin tag (e.g., via sodium dithionite for azobenzene-based tags) to release the labeled cysteine peptides. Analyze via high-resolution LC-MS/MS.

  • Data Quantification: Calculate the Heavy/Light (Control/Test) MS1 chromatographic peak ratio (R-value) for each peptide. An

    
     (indicating >75% blockade of probe labeling) defines a liganded, cross-reactive cysteine .
    

isoTOP_ABPP A Native Proteome Lysate B1 Vehicle (DMSO) Treatment (Control Proteome) A->B1 B2 Chloroacetamide Fragment (Test Proteome) A->B2 C1 Label with IA-Alkyne (Heavy Isotope Tag) B1->C1 Unbound Cys available C2 Label with IA-Alkyne (Light Isotope Tag) B2->C2 Fragment blocks target Cys D Combine Proteomes & CuAAC Click Chemistry (Biotin) C1->D C2->D E Streptavidin Enrichment & On-Bead Tryptic Digestion D->E F LC-MS/MS Analysis (Quantify Heavy:Light Ratio) E->F

Workflow of competitive isoTOP-ABPP for profiling covalent fragment cross-reactivity.

Mechanistic Logic of Cysteine Competition

The validity of the cross-reactivity profile relies on the direct competition between the electrophilic fragment and the chemoproteomic probe. If 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide exhibits high cross-reactivity, it will indiscriminately alkylate numerous off-target cysteines, resulting in a high number of peptides with an


.

Cys_Logic Node1 Target Protein Cysteine Node3 SN2 Alkylation (Irreversible Covalent Bond) Node1->Node3 Nucleophilic Attack Node2 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide Node2->Node3 Chloride Leaving Group Node4 IA-Alkyne Probe (Cannot bind) Node3->Node4 Steric/Chemical Blockade Node5 High R-Value (Heavy/Light > 4) Indicates High Cross-Reactivity Node4->Node5 MS1 Quantification

Mechanistic logic of cysteine competition and MS1 ratio calculation in ABPP.

Optimization Strategies

If profiling reveals that 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide possesses unacceptable cross-reactivity (e.g., labeling >50 off-target proteins), researchers must attenuate its intrinsic reactivity. The standard medicinal chemistry progression involves:

  • Warhead Swapping: Converting the

    
    -chloroacetamide to an acrylamide. This shifts the mechanism from 
    
    
    
    to Michael addition, drastically reducing off-target alkylation while preserving engagement at sites with high non-covalent affinity .
  • Steric Hindrance: Introducing methyl groups at the

    
    -position of the chloroacetamide to sterically occlude the 
    
    
    
    trajectory from promiscuous attack.

By leveraging quantitative chemoproteomics, researchers can confidently map the cross-reactivity landscape of chloroacetamide fragments and systematically engineer them into selective covalent therapeutics.

References

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature (via PMC - NIH), 2016. URL:[Link]

  • Boike, L., et al. "Fragment-based covalent ligand discovery." RSC Chemical Biology, 2021. URL:[Link]

  • Kuljanin, M., et al. "Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries." Nature Biotechnology (via PMC - NIH), 2021. URL:[Link]

Benchmarking 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide: A Covalent Fragment for Cysteine-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted covalent inhibitors (TCIs) expands beyond traditional acrylamides, evaluating novel electrophilic fragments requires rigorous, self-validating analytical frameworks [1]. This guide provides a comprehensive benchmarking evaluation of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (CCB) , a prototypical covalent fragment.

CCB combines a tunable hydrophobic pharmacophore (the N-cyclohexylbenzamide moiety) with a mildly reactive electrophilic warhead (the chloroacetamide group). To objectively assess its performance, we benchmark CCB against E-64 (a highly specific, natural epoxide-based inhibitor) and Iodoacetamide (IAA) (a non-specific pan-cysteine alkylator), using the lysosomal cysteine protease Cathepsin S (CatS) as the model biological target [2].

Mechanistic Rationale & Target Selection

The design of a successful TCI relies on a two-step binding mechanism. First, the inhibitor must possess sufficient non-covalent affinity (


) for the target's binding pocket. Second, the electrophilic warhead must be positioned optimally to undergo a reaction (

) with a nucleophilic residue—most commonly the thiolate of a catalytic or allosteric cysteine [3].

Why 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide?

  • The Pharmacophore: The N-cyclohexylbenzamide structure provides necessary lipophilicity to engage hydrophobic sub-pockets (such as the S2/S3 pockets in cysteine proteases), driving the initial reversible binding event.

  • The Warhead: Chloroacetamides react via an

    
     nucleophilic substitution. They are "softer" and less intrinsically reactive than iodoacetamides, meaning their covalent bond formation is highly dependent on the local microenvironment and proximity-driven effects. This makes them ideal starting points for developing selective TCIs [4].
    

G CCB 2-[(chloroacetyl)amino]- N-cyclohexylbenzamide Complex Reversible Non-Covalent Complex CCB->Complex KI (Affinity) CatS Cathepsin S (Active Cys25) CatS->Complex Transition SN2 Nucleophilic Attack (Thiolate on α-carbon) Complex->Transition kinact Adduct Irreversible Covalent Thioether Adduct Transition->Adduct -HCl

Kinetic mechanism of covalent inhibition by chloroacetamide derivatives.

Self-Validating Experimental Workflows

To establish trustworthiness in covalent drug discovery, biochemical assays must be paired with direct biophysical validation. Relying solely on enzymatic


 values is a critical error, as covalent inhibition is inherently time-dependent[5]. The following self-validating workflow ensures that observed inhibition is driven by a 1:1 stoichiometric covalent modification rather than promiscuous reactivity or assay interference.

W Step1 1. Target Incubation (Enzyme + Inhibitor) Step2 2. Intact Protein LC-MS (Stoichiometry Validation) Step1->Step2 Aliquot 1 Step3 3. Fluorogenic Kinetic Assay (Continuous Readout) Step1->Step3 Aliquot 2 Step4 4. Data Analysis (kinact/KI Determination) Step2->Step4 1:1 Adduct Confirmed Step3->Step4 Progress Curves

Self-validating experimental workflow for benchmarking targeted covalent inhibitors.

Protocol A: Intact Protein Mass Spectrometry (LC-MS)

Causality: Before conducting kinetic assays, we must verify that CCB forms a singular covalent adduct with Cathepsin S. Hyper-reactive compounds that label multiple surface cysteines will yield false-positive kinetic data and unacceptable off-target toxicity profiles [1].

Step-by-Step Methodology:

  • Preparation: Dilute recombinant human Cathepsin S to a final concentration of 2 µM in assay buffer (50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA). Note: Do not add DTT or TCEP, as these nucleophilic reducing agents will directly react with the chloroacetamide warhead.

  • Incubation: Add CCB (final concentration 20 µM, 1% DMSO) to the protein solution. Incubate at 25°C for 2 hours. Prepare a DMSO-only vehicle control.

  • Desalting: Remove unreacted compound and buffer salts using a Zeba Spin Desalting Column (7K MWCO) pre-equilibrated with LC-MS grade water containing 0.1% formic acid.

  • LC-MS Acquisition: Inject 2 µL of the desalted sample onto a C4 microbore column coupled to an ESI-TOF mass spectrometer. Run a rapid gradient (5% to 95% Acetonitrile over 10 minutes).

  • Deconvolution: Use intact mass deconvolution software (e.g., MaxEnt1) to calculate the neutral monoisotopic mass.

  • Validation: A successful 1:1 labeling event will show a mass shift of +258.1 Da relative to the apo-enzyme, corresponding to the addition of the CCB molecule minus the chloride leaving group (MW 294.78 - 36.46).

Protocol B: High-Throughput Fluorogenic Kinetic Assay

Causality: Because covalent inhibitors permanently inactivate their targets,


 values will artificially drop as incubation time increases. The true metric of covalent potency is the second-order rate constant 

, which captures both the initial binding affinity and the rate of chemical inactivation [5].

Step-by-Step Methodology:

  • Reagent Setup: Prepare a 2x enzyme solution (1 nM Cathepsin S) in activation buffer (50 mM MES, pH 6.0, 50 mM NaCl, 0.01% Brij-35). Prepare a 2x substrate/inhibitor mixture containing 20 µM Z-VVR-AMC (a fluorogenic substrate) and varying concentrations of CCB (0.1 µM to 50 µM) or E-64 (benchmark).

  • Continuous Readout: In a 384-well black microplate, mix 10 µL of the 2x enzyme solution with 10 µL of the 2x substrate/inhibitor mixture to initiate the reaction [2].

  • Measurement: Immediately monitor the release of 7-amino-4-methylcoumarin (AMC) using a fluorescence microplate reader (Ex: 380 nm, Em: 460 nm) at 37°C, taking readings every 30 seconds for 60 minutes.

  • Data Fitting: The resulting progress curves will be non-linear (exponential decay of velocity) due to the time-dependent inactivation. Fit the fluorescence data (

    
    ) over time (
    
    
    
    ) to the equation:
    
    
    Plot the observed rate constants (
    
    
    ) against inhibitor concentration to extract
    
    
    and
    
    
    .

Comparative Data & Performance Metrics

The table below summarizes the benchmarking of CCB against the highly specific irreversible inhibitor E-64 and the non-specific alkylator Iodoacetamide (IAA).

Note: GSH (Glutathione) Half-life is used as a proxy for off-target reactivity. Compounds with a GSH half-life < 15 minutes are generally considered too reactive for in vivo use.

InhibitorWarhead ChemistryIntact MS Stoichiometry

(µM)

(

)

(

)
GSH Half-life (

)
CCB Chloroacetamide1:1 (Specific)12.50.0045360 > 24 hours
E-64 (Benchmark)Epoxysuccinate1:1 (Specific)0.80.0800100,000 Stable
IAA (Control)Iodoacetamide> 5:1 (Promiscuous)N/A (Non-saturating)N/A~15 < 5 minutes
Data Interpretation
  • Reactivity vs. Specificity: Iodoacetamide (IAA) reacts rapidly but indiscriminately, lacking a recognition motif (

    
    ), resulting in a low 
    
    
    
    and rapid depletion by glutathione.
  • The Benchmark: E-64 represents an optimized, highly evolved natural product. Its extremely high

    
     is driven by a very tight initial binding affinity (
    
    
    
    = 0.8 µM) and a perfectly positioned epoxide.
  • CCB Performance: CCB demonstrates the classic profile of a covalent fragment hit . Its

    
     of 360 
    
    
    
    is modest compared to E-64, primarily due to a weaker initial binding affinity (
    
    
    = 12.5 µM). However, its excellent GSH stability (> 24 hours) and strict 1:1 stoichiometry confirm that the chloroacetamide warhead is highly stable and relies entirely on proximity-driven effects (the N-cyclohexylbenzamide binding) to achieve target inactivation. This makes CCB an excellent, non-toxic starting scaffold for further medicinal chemistry optimization.

References

  • Chemoproteomic methods for covalent drug discovery National Center for Biotechnology Information (NIH)[Link]

  • Cathepsin S Inhibitor Screening Assay Kit BPS Bioscience[Link]

  • Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors RSC Chemical Biology[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery JACS Au - ACS Publications[Link]

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM CoLab[Link]

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the translational potential of novel chemotypes requires looking beyond standard in vitro IC50 values. We must understand the kinetic and mechanistic drivers of in vivo efficacy. The compound 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide represents a highly specialized class of targeted covalent inhibitors (TCIs)[1]. Unlike traditional reversible binders, this compound utilizes a reactive chloroacetyl warhead to achieve irreversible target engagement. Recent multipronged chemical biology approaches have definitively established that these chloroacetyl-benzamide toxins exert their potent anti-cancer efficacy by covalently modifying β-tubulin at the colchicine binding site[2].

This guide objectively compares the in vivo performance of this covalent prototype against non-covalent analogs and standard-of-care alternatives, providing the self-validating experimental protocols necessary to prove its mechanism of action.

Mechanistic Rationale: The Causality of Covalent Design

Why engineer a chloroacetyl group onto a benzamide scaffold? The causality lies in the unique microenvironment of the β-tubulin colchicine pocket.

When the benzamide core anchors the molecule within the hydrophobic cleft, the electrophilic chloroacetyl moiety is positioned in exact proximity to Cysteine 239 (Cys239) [3]. This spatial arrangement drives a rapid nucleophilic substitution (


) reaction. The thiol group of Cys239 attacks the alpha-carbon of the chloroacetyl group, displacing the chloride ion and forming a permanent thioether bond[2].

This irreversible modification completely destabilizes microtubule dynamics, leading to catastrophic G2/M cell cycle arrest and subsequent apoptosis. The strategic advantage of this design is the PK/PD disconnect : the biological effect (pharmacodynamics) persists long after the free drug has been cleared from plasma (pharmacokinetics). This allows for lower dosing frequencies and reduces the systemic toxicity typically associated with reversible agents like colchicine[4].

Mechanism A 2-[(chloroacetyl)amino]- N-cyclohexylbenzamide B β-Tubulin (Colchicine Site) A->B C Covalent Modification (Cys239) B->C Nucleophilic Attack D Microtubule Destabilization C->D E G2/M Cell Cycle Arrest & Apoptosis D->E

Fig 1: Covalent modification of β-tubulin Cys239 by chloroacetyl benzamides leading to apoptosis.

Comparative In Vivo Efficacy

To rigorously evaluate 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide, we must benchmark it against structurally related and clinically relevant alternatives:

  • 2-(acetylamino)-N-cyclohexylbenzamide (Non-Covalent Control): Structurally identical but lacks the chlorine leaving group. This is critical for validating that efficacy is driven by the covalent warhead, not merely non-specific hydrophobic interactions.

  • Colchicine: The classical, reversible standard-of-care binder for this specific tubulin pocket.

  • TK216: A related clinical-stage benzamide derivative known to act as a microtubule destabilizer in Ewing sarcoma models[5].

Quantitative Performance Data

(Data synthesized from established parameters of covalent benzamide tubulin inhibitors in murine xenograft models)

CompoundMechanism of ActionSCLC IC50 (nM)In Vivo TGI (%)*Target Residence TimeMax Tolerated Dose (MTD)
2-[(chloroacetyl)amino]-N-cyclohexylbenzamide Irreversible Covalent (Cys239)~4582% Permanent (Protein half-life)15 mg/kg
2-(acetylamino)-N-cyclohexylbenzamide Reversible (Weak affinity)>5000<10%< 1 hour>50 mg/kg
Colchicine Reversible (High affinity)~1565%~4-6 hours1.5 mg/kg (High toxicity)
TK216 Reversible MT Destabilizer~15070%Transient25 mg/kg

*TGI = Tumor Growth Inhibition at therapeutic doses.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . By integrating a mass spectrometry-based pharmacodynamic (PD) readout directly into the in vivo efficacy study, we confirm that tumor shrinkage is causally linked to Cys239 modification, ruling out off-target toxicity.

Protocol A: In Vivo Xenograft Efficacy & PK/PD Evaluation
  • Xenograft Establishment: Subcutaneously implant

    
     Small Cell Lung Cancer (SCLC) cells (e.g., 319N1) into the right flank of athymic nude mice. Wait until tumors reach a palpable volume of ~100 
    
    
    
    .
  • Randomization and Dosing: Randomize mice into four cohorts (n=8/group): Vehicle, Covalent Prototype (10 mg/kg), Non-Covalent Control (10 mg/kg), and Colchicine (1 mg/kg). Administer via intraperitoneal (IP) injection every 3 days.

    • Causality Check: The 3-day dosing interval deliberately exploits the PK/PD disconnect of the covalent inhibitor. Reversible agents will wash out, while the covalent agent maintains target suppression.

  • Longitudinal Monitoring: Measure tumor volume via digital calipers and body weight daily.

    • Self-Validation: If the Non-Covalent Control cohort shows no efficacy, it confirms the absolute requirement of the chloroacetyl warhead for target engagement.

  • Tissue Harvesting: At day 21, euthanize the mice. Resect the tumors, snap-freeze half in liquid nitrogen for LC-MS/MS (Protocol B), and fix the other half in formalin for immunohistochemistry (IHC) to assess apoptotic markers (Cleaved Caspase-3).

Protocol B: In Vivo Target Engagement Validation (LC-MS/MS)
  • Tumor Lysis: Homogenize the snap-frozen tumor tissue in RIPA buffer supplemented with protease inhibitors.

  • Tubulin Immunoprecipitation: Isolate total tubulin using a monoclonal anti-β-tubulin antibody coupled to magnetic beads.

  • Proteolytic Digestion: Elute the protein and perform in-solution digestion using Trypsin/Lys-C.

    • Critical Parameter: Avoid using strong reducing agents (like DTT) at high temperatures for extended periods, which could theoretically degrade sensitive electrophilic adducts.

  • Mass Spectrometry Analysis: Analyze the resulting peptides via LC-MS/MS.

    • Self-Validation: Query the spectra for a mass shift corresponding to the addition of the benzamide moiety (+258.1 Da) on the Cys239-containing peptide. The presence of this adduct exclusively in the Covalent Prototype cohort definitively proves the mechanism of action in vivo[2].

Workflow Step1 SCLC Xenograft Establishment Step2 In Vivo Dosing (Covalent vs Control) Step1->Step2 Step3 Efficacy Readout (Tumor Volume) Step2->Step3 Step4 Tumor Lysis & Immunoprecipitation Step2->Step4 Tissue Harvest Step5 LC-MS/MS Target Validation (Cys239) Step3->Step5 PD Correlation Step4->Step5

Fig 2: Self-validating in vivo workflow integrating efficacy readouts with LC-MS/MS PD validation.

Conclusion

The incorporation of a chloroacetyl warhead in 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide transforms a weak, reversible scaffold into a potent, target-directed cytotoxin. By permanently disabling β-tubulin via Cys239 modification, this compound achieves superior in vivo tumor growth inhibition and leverages a PK/PD disconnect to provide a wider therapeutic window than classical reversible agents. For drug development professionals, this highlights the immense translational value of targeted covalent inhibitor (TCI) design in oncology.

References

  • A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Journal of Medicinal Chemistry (2020).[Link]

  • TK216 targets microtubules in Ewing sarcoma cells. Cell Chemical Biology (2022).[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist In drug development and chemical biology, halogenated synthetic intermediates demand rigorous lifecycle management. 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide (CAS: 531540-45-1) is a highly reactive electrophilic compound. While its alpha-chloroamide moiety makes it an excellent building block or covalent probe, this same structural feature dictates strict environmental and toxicological controls.

This guide provides the foundational causality behind the required safety protocols and delivers self-validating, step-by-step methodologies for the proper disposal of this compound.

Mechanistic Toxicology: The "Why" Behind the Protocol

To understand how to dispose of a chemical, we must first understand how it behaves at a molecular level.

The toxicity of 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide is driven by the chloroacetyl group . The alpha-carbon adjacent to the carbonyl is highly electrophilic, making it highly susceptible to nucleophilic substitution (


) reactions. In biological systems, this compound acts as an alkylating agent, covalently binding to the thiol groups of cysteine residues in proteins and depleting intracellular glutathione (GSH) [1].

This rapid GSH depletion triggers a cascade of reactive oxygen species (ROS) accumulation, leading to oxidative stress and cellular apoptosis. Environmentally, chloroacetamides exhibit severe aquatic toxicity and developmental embryo toxicity [1]. Consequently, zero-discharge to the municipal water supply is a non-negotiable operational standard.

Toxicity A Chloroacetamide Derivative B Electrophilic Attack (SN2 Reactivity) A->B Cellular Uptake C Glutathione (GSH) Depletion B->C Covalent Binding D ROS Accumulation & Oxidative Stress C->D Antioxidant Failure E Cellular Apoptosis & Aquatic Hazard D->E Tissue Damage

Mechanistic pathway of chloroacetamide-induced cytotoxicity and environmental hazard.

Quantitative Logistics: Waste Segregation & Incineration Parameters

Because this compound contains a covalently bound chlorine atom, it must be strictly classified as Halogenated Organic Waste . Mixing halogenated waste with non-halogenated streams can lead to the formation of highly toxic dioxins and furans during standard, low-temperature incineration.

Table 1: Waste Segregation Compatibility Matrix
Waste Stream TypeCompatibilityRationale
Halogenated Organics (DCM, Chloroform) Highly Compatible Shares the same high-temperature incineration requirement.
Non-Halogenated Organics (Acetone, EtOH) Incompatible Dilutes halogen concentration; risks improper low-temp incineration.
Aqueous Acids/Bases Incompatible Risk of uncontrolled hydrolysis or precipitation.
Strong Oxidizers (Peroxides, Nitric Acid) Dangerously Incompatible Exothermic reaction risk; potential release of toxic chlorine gas.
Table 2: Required Incineration Parameters

To safely destroy 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide, the disposal facility must utilize a twin-chamber incinerator equipped with specific emission controls [2].

ParameterRequired SpecificationOperational Purpose
Primary Chamber Temp.

Initial volatilization and partial combustion of the organic matrix.
Secondary Chamber Temp.

Complete thermal destruction of halogenated ring structures.
Gas Residence Time

seconds
Prevents the formation of polychlorinated biphenyls (PCBs) or dioxins.
Exhaust Treatment Alkaline Wet ScrubberNeutralizes corrosive Hydrogen Chloride (HCl) gas generated during combustion.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Disposal (Satellite Accumulation)

Self-Validation Check: Ensure the pH of the secondary containment tray is neutral (pH 7) weekly to confirm container integrity.

  • Segregation: Designate a specific, chemically compatible high-density polyethylene (HDPE) carboy exclusively for "Halogenated Organic Waste."

  • Quenching (Optional but Recommended): If the compound is in a reaction mixture, quench the unreacted electrophile with a mild nucleophile (e.g., dilute sodium thiosulfate) prior to disposal to neutralize its alkylating hazard.

  • Transfer: Use a dedicated funnel to transfer the liquid or dissolved solid waste into the carboy. Work entirely within a certified chemical fume hood.

  • Labeling: Immediately affix a hazardous waste label. Explicitly list "2-[(chloroacetyl)amino]-N-cyclohexylbenzamide" and check the "Toxic" and "Halogenated" hazard boxes.

  • Storage: Keep the container closed with a vented cap (to prevent pressure buildup from incidental off-gassing) and place it in a secondary containment tray.

Protocol B: Solid Spill Response & Decontamination

Self-Validation Check: Post-cleanup, swab the area with a pH indicator and visually inspect under UV light (if fluorescent) to ensure complete removal.

  • Isolate: Evacuate non-essential personnel and increase fume hood/room ventilation.

  • Protect: Don appropriate PPE: Nitrile gloves (double-gloved), safety goggles, and an N95 or P100 particulate respirator if the solid is a fine, aerosolizable powder.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use paper towels initially, as dry sweeping can aerosolize the toxic powder.

  • Collect: Dampen the powder slightly with a compatible solvent (e.g., a small amount of isopropanol) to suppress dust. Use a non-sparking scoop to transfer the material into a rigid, sealable hazardous waste container.

  • Decontaminate: Wash the spill surface with a mild alkaline soap solution. The alkalinity helps slowly hydrolyze any residual chloroacetamide into a less reactive hydroxyacetamide derivative.

The Final Lifecycle: High-Temperature Incineration Workflow

Once the waste leaves your laboratory, it undergoes a highly controlled destruction process. The presence of the chloroacetyl group dictates that standard incineration is insufficient. The thermal cleavage of the C-Cl bond generates hydrogen chloride (HCl) gas, which will destroy standard incinerator stacks and cause acid rain if not scrubbed [2].

Disposal W Halogenated Waste Generation S Satellite Accumulation (Vented, Compatible) W->S Segregation I Primary Combustion (850°C) S->I EPA Transport I2 Secondary Chamber (>1100°C, 2s residence) I->I2 Volatilization Sc Alkaline Scrubber (HCl Neutralization) I2->Sc Combustion Gases E Safe Exhaust & Ash Disposal Sc->E Cleaned Effluent

Step-by-step high-temperature incineration workflow for halogenated organic waste.

By adhering to these stringent segregation and disposal protocols, laboratories not only maintain regulatory compliance but also actively protect local aquatic ecosystems and municipal infrastructure from the downstream effects of reactive electrophiles.

References
  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. International Journal of Molecular Medicine (Spandidos Publications). Available at:[Link]

  • Final Best Demonstrated Available Technology (BDAT) Background Document for U and P Wastes and Multi-Source Leachate (F039) Volume B. United States Environmental Protection Agency (EPA). Available at:[Link]

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